molecular formula C10H9NO6 B2994405 Dimethyl 4-nitroisophthalate CAS No. 69048-70-0

Dimethyl 4-nitroisophthalate

Cat. No.: B2994405
CAS No.: 69048-70-0
M. Wt: 239.183
InChI Key: IFGRLSNABSJUIU-UHFFFAOYSA-N
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Description

Dimethyl 4-nitroisophthalate is a useful research compound. Its molecular formula is C10H9NO6 and its molecular weight is 239.183. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 4-nitroisophthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 4-nitroisophthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 4-nitrobenzene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6/c1-16-9(12)6-3-4-8(11(14)15)7(5-6)10(13)17-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGRLSNABSJUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dimethyl 4-nitroisophthalate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Dimethyl 4-nitroisophthalate: Properties, Synthesis, and Applications in Research and Development

Introduction

Dimethyl 4-nitroisophthalate is a specialty chemical intermediate that holds significant value in various fields of organic synthesis, from the development of novel materials to the synthesis of complex pharmaceutical compounds.[1] Its unique molecular architecture, featuring a nitro group and two methyl ester functionalities on an aromatic ring, imparts a specific reactivity profile that chemists can leverage for a wide array of transformations. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's physicochemical properties, synthesis protocols, analytical characterization, key reactions, and applications. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this document aims to be a self-validating and trustworthy guide for laboratory and industrial applications.

Physicochemical Properties and Molecular Characteristics

A thorough understanding of a compound's physical and chemical properties is foundational to its effective application. Dimethyl 4-nitroisophthalate is typically a white to light yellow crystalline powder.[1][2] Its key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₉NO₆[1][2][3][4]
Molecular Weight 239.18 g/mol [1][2][3][4][5]
CAS Number 610-22-0 (for the phthalate isomer) / 69048-70-0 (for the isophthalate isomer)[1][4]
Melting Point 64-69 °C[1][2]
Boiling Point 192-195 °C at 25 mmHg[2]
Appearance White to light yellow crystalline solid/powder[1][2]
Solubility Sparingly soluble in ethyl acetate, slightly soluble in chloroform, moderately soluble in toluene, ethanol, and acetone.[2][6]

Molecular Structure and Reactivity:

The reactivity of Dimethyl 4-nitroisophthalate is governed by its functional groups. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The two methyl ester groups are susceptible to hydrolysis under acidic or basic conditions.[2] This combination of reactive sites makes it a versatile building block in organic synthesis.

Structural Identifiers:

  • SMILES: COC(=O)c1ccc(c(c1)C(=O)OC)[O-][3]

  • InChI: InChI=1S/C10H9NO6/c1-16-9(12)6-3-4-8(11(14)15)7(5-6)10(13)17-2/h3-5H,1-2H3[3]

Synthesis and Manufacturing

Laboratory-Scale Synthesis: Esterification of 4-Nitrophthalic Acid

The most common laboratory method for preparing Dimethyl 4-nitrophthalate is the Fischer esterification of 4-nitrophthalic acid with methanol, using a strong acid as a catalyst.[2]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrophthalic acid and an excess of methanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture. The use of a strong acid like H₂SO₄ is crucial as it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) for 8 hours.[2] Refluxing ensures the reaction is maintained at a constant, elevated temperature to increase the reaction rate without evaporating the solvent.

  • Work-up:

    • After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.[2]

    • Dilute the residue with diethyl ether and wash sequentially with water and a saturated aqueous solution of sodium bicarbonate to neutralize the remaining sulfuric acid catalyst.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.[2]

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent like diethyl ether to obtain the final product as pale needles.[2] This process typically yields around 80%.[2]

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4-Nitrophthalic Acid and excess Methanol B Add conc. H₂SO₄ (Catalyst) A->B C Heat to Reflux for 8 hours B->C D Remove excess Methanol (Rotary Evaporator) C->D E Dilute with Ether, Wash with H₂O & NaHCO₃ D->E F Dry organic layer (Na₂SO₄) E->F G Recrystallize from Ether F->G H Pure Dimethyl 4-nitrophthalate G->H

Caption: Laboratory synthesis workflow for Dimethyl 4-nitroisophthalate.

Industrial Context: An Isomer of Interest

In the pharmaceutical industry, Dimethyl 4-nitroisophthalate is often encountered as an undesirable isomeric byproduct during the synthesis of Dimethyl 5-nitroisophthalate.[7][8] The 5-nitro isomer is a critical intermediate for certain intravenous X-ray contrast media.[7][8] The synthesis involves the nitration of dimethyl isophthalate, which can yield both the 4-nitro and 5-nitro isomers.[8] Separating these isomers is a significant purification challenge, making synthetic routes that favor the 5-nitro isomer highly desirable. For researchers, understanding this relationship is vital for sourcing high-purity materials and for quality control.

G A Dimethyl Isophthalate B Nitration (H₂SO₄ / HNO₃) A->B C Dimethyl 5-nitroisophthalate (Desired Product for X-ray Contrast Media) B->C Major Product D Dimethyl 4-nitroisophthalate (Isomeric Impurity) B->D Minor Byproduct

Caption: Isomeric relationship in the synthesis of nitroisophthalate esters.

Analytical Characterization

Confirming the identity and purity of Dimethyl 4-nitroisophthalate is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structural elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation.[2]

  • A characteristic singlet is expected around δ 3.96 ppm, integrating to 6 protons, which corresponds to the two equivalent methyl ester groups (-OCH₃).[2]

  • The aromatic region will display signals for the three aromatic protons, with splitting patterns and chemical shifts indicative of the 1,2,4-substitution pattern on the benzene ring.[2]

Protocol for NMR Sample Preparation:

  • Accurately weigh 5-10 mg of the Dimethyl 4-nitroisophthalate sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If required for quantitative analysis, add a known amount of an internal standard.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Key Chemical Reactions

Reduction of the Nitro Group

A pivotal reaction of Dimethyl 4-nitroisophthalate is the reduction of its nitro group to an amine. This transformation yields 4-aminophthalic acid dimethyl ester, a valuable intermediate for synthesizing dyes and other pharmaceutically relevant molecules.[2]

General Protocol for Nitro Group Reduction:

  • Dissolve Dimethyl 4-nitroisophthalate in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, most commonly palladium on carbon (Pd/C).[2]

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-aminophthalic acid dimethyl ester, which can be further purified.

Applications in Research and Drug Development

Intermediate for Bioactive Molecules

The dual reactivity of the nitro and ester groups makes Dimethyl 4-nitroisophthalate a versatile precursor for more complex molecules in organic synthesis and pharmaceutical production.[1] Its derivatives are explored in various therapeutic areas.

Antimicrobial Activity

Recent studies have highlighted the potential of Dimethyl 4-nitroisophthalate as an antimicrobial agent. It has demonstrated significant antibacterial activity, notably against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[2]

Proposed Mechanism of Action: The antimicrobial effect is believed to involve the binding of the compound to calcium ions within the bacterial cell wall.[2] This interaction disrupts the normal process of cell division, thereby inhibiting bacterial growth.[2] Furthermore, the compound has been observed to decrease nitric oxide levels in macrophages, suggesting potential anti-inflammatory properties.[2]

G DMNP Dimethyl 4-nitroisophthalate (DMNP) Ca Calcium Ions (Ca²⁺) in Bacterial Cell Wall DMNP->Ca Binds to Inhibition Inhibition of Cell Division Ca->Inhibition Leads to Growth Bacterial Growth Inhibited Inhibition->Growth

Caption: Proposed antimicrobial mechanism of Dimethyl 4-nitroisophthalate.

Safety and Handling

Dimethyl 4-nitroisophthalate is classified as harmful if swallowed and requires careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[9] A dust mask (type N95 or equivalent) should be used when handling the powder to avoid inhalation.[10]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid generating dust.[9][11][12] Avoid contact with skin, eyes, and clothing.[9][11][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[9][11][12]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[9]

Conclusion

Dimethyl 4-nitroisophthalate is a chemical of significant utility, characterized by its well-defined physicochemical properties and versatile reactivity. For researchers and drug development professionals, it serves as a valuable building block for a range of applications, from the synthesis of complex organic molecules to its potential as a novel antimicrobial agent. A comprehensive understanding of its synthesis, including its relationship with its 5-nitro isomer, analytical characterization, and safe handling practices, is paramount for its effective and responsible use in advancing scientific discovery.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-26). Understanding Dimethyl 4-Nitrophthalate: Properties and Applications from a Chemical Supplier.
  • Vulcanchem. Dimethyl 4-nitrophthalate - 610-22-0.
  • gsrs. DIMETHYL 4-NITROISOPHTHALATE.
  • Sigma-Aldrich. Dimethyl 4-nitrophthalate 98 610-22-0.
  • CP Lab Safety. Dimethyl 4-Nitroisophthalate, min 97%, 1 gram.
  • Sigma-Aldrich. DIMETHYL 4-NITROPHTHALATE AldrichCPR.
  • Google Patents. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
  • Google Patents. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates.
  • Tokyo Chemical Industry Co., Ltd. Dimethyl 4-Nitrophthalate | 610-22-0.
  • Chemsrc. Dimethyl 4-nitrophthalate | CAS#:610-22-0.
  • CymitQuimica. CAS 610-22-0: Dimethyl 4-nitrophthalate.
  • ChemicalBook. Dimethyl 5-nitroisophthalate synthesis.
  • Fisher Scientific. SAFETY DATA SHEET - Dimethyl 4-nitrophthalate.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - Dimethyl 4-nitrophthalate.
  • Cole-Parmer. Material Safety Data Sheet - Dimethyl 5-nitroisophthalate, 98%.

Sources

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Dimethyl 4-Nitroisophthalate

Dimethyl 4-nitroisophthalate, systematically known as dimethyl 4-nitrobenzene-1,2-dicarboxylate, is an organic compound with the molecular formula C₁₀H₉NO₆.[1] It is the dimethyl ester of 4-nitrophthalic acid, featuring two methyl ester groups and a nitro group attached to a benzene ring.[1] This compound typically appears as a white to off-white or light yellow crystalline solid.[1][2]

The structural and physicochemical properties of dimethyl 4-nitroisophthalate are crucial for its handling, application, and analysis. These properties dictate the conditions required for its use in synthesis and its characterization by various analytical techniques.

Table 1: Physicochemical Properties of Dimethyl 4-Nitroisophthalate

PropertyValueSource(s)
Boiling Point 192-195 °C at 25 mmHg[1][3]
314.6 °C at 760 mmHg[4]
Melting Point 64-66 °C[1][3][4]
Molecular Formula C₁₀H₉NO₆[1][3][4][5]
Molecular Weight 239.18 g/mol [1][3][5]
CAS Number 610-22-0[3]
Appearance White to off-white crystalline solid[1]
Solubility Slightly soluble in chloroform, sparingly soluble in ethyl acetate[1]
Density ~1.4 g/cm³[4]

The boiling point of dimethyl 4-nitroisophthalate is a critical parameter, particularly for its purification via distillation. It is most commonly reported as 192-195 °C under reduced pressure (25 mmHg).[1][3] Distillation under vacuum is necessary to prevent decomposition that can occur at the higher temperature required for boiling at atmospheric pressure.

Synthesis and Purification

The primary route for synthesizing dimethyl 4-nitroisophthalate is through the esterification of 4-nitrophthalic acid with methanol, catalyzed by a strong acid such as sulfuric acid.[1] This reaction is a classic example of Fischer esterification.

Laboratory Synthesis Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of dimethyl 4-nitroisophthalate.[1]

Materials:

  • 4-Nitrophthalic acid

  • Methanol (reagent grade)

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • A solution of 4-nitrophthalic acid in an excess of methanol is prepared in a round-bottom flask.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

  • The mixture is heated under reflux for approximately 8 hours to drive the esterification to completion.[1]

  • After cooling, the excess methanol is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is redissolved in diethyl ether.

  • The ether solution is washed sequentially with water and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and concentrated in vacuo to yield the crude dimethyl 4-nitroisophthalate as a yellow solid.[1]

Purification

The crude product can be purified by crystallization from a suitable solvent, such as diethyl ether, to yield pale needles.[1] The purity of the final product can be assessed by its melting point, which should be sharp and within the expected range of 64-66 °C.[1][3][4]

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 4-Nitrophthalic Acid + Methanol reflux Add H₂SO₄ (catalyst) Reflux for 8 hours start->reflux workup Solvent Removal (Rotary Evaporator) reflux->workup extraction Dissolve in Ether Wash with NaHCO₃ & H₂O workup->extraction drying Dry over MgSO₄ Filter extraction->drying crystallization Crystallize from Ether drying->crystallization final_product Pure Dimethyl 4-Nitroisophthalate crystallization->final_product

Caption: Synthesis and purification workflow for dimethyl 4-nitroisophthalate.

Chemical Reactivity and Applications

The chemical versatility of dimethyl 4-nitroisophthalate stems from its two key functional groups: the nitro group and the two ester moieties. The electron-withdrawing nitro group can be readily reduced to an amino group, providing a pathway to various amino-substituted aromatic compounds.[1] The ester groups can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols.[1]

This dual reactivity makes it a valuable intermediate in several industrial applications:

  • Pharmaceuticals: It serves as a key starting material in the synthesis of various pharmaceutical compounds.[1][2] Research has also indicated that dimethyl 4-nitroisophthalate itself exhibits antibacterial activity, particularly against resistant strains like MRSA, by a proposed mechanism involving the inhibition of cell division through binding to calcium ions in the bacterial cell wall.[1]

  • Dyes and Pigments: The aromatic nitro-containing structure is a common feature in many chromophores, making this compound a useful precursor in the dye industry.[1]

  • Specialty Chemicals: It is used in the manufacturing of various fine and specialty chemicals.[1]

Applications cluster_reactions Chemical Transformations cluster_products Resulting Applications DMNP Dimethyl 4-Nitroisophthalate reduction Reduction of Nitro Group DMNP->reduction hydrolysis Hydrolysis of Esters DMNP->hydrolysis pharma Pharmaceuticals (e.g., Antibacterials) reduction->pharma dyes Dyes & Pigments reduction->dyes specialty Specialty Chemicals hydrolysis->specialty

Caption: Role of dimethyl 4-nitroisophthalate as a chemical intermediate.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of dimethyl 4-nitroisophthalate. Each method provides unique and complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used for structural confirmation. The spectrum of dimethyl 4-nitroisophthalate typically shows a singlet around δ 3.96 ppm, which corresponds to the six protons of the two equivalent methyl ester groups.[1] The aromatic region of the spectrum will display signals for the three protons on the benzene ring, with splitting patterns and chemical shifts indicative of their substitution pattern.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the key functional groups. Characteristic absorption bands for the C=O stretch of the ester groups, the C-O stretch, and the symmetric and asymmetric stretches of the N-O bonds in the nitro group would be expected.[6][7]

  • Chromatographic Techniques (HPLC & GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for assessing the purity of the compound and quantifying any impurities.[7][8] When coupled with Mass Spectrometry (GC-MS), it allows for the identification of components based on their mass-to-charge ratio, providing further structural confirmation.[7][8]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and fragmentation patterns that can aid in structural elucidation. Ion mobility mass spectrometry can also be used for identification and quantification in complex mixtures.[1]

Analytical_Workflow cluster_techniques Analytical Techniques cluster_info Information Obtained sample Dimethyl 4-Nitroisophthalate Sample NMR NMR Spectroscopy sample->NMR IR IR Spectroscopy sample->IR HPLC_GC HPLC / GC sample->HPLC_GC MS Mass Spectrometry sample->MS structure Structural Elucidation (Proton Environment) NMR->structure functional_groups Functional Group ID (C=O, NO₂) IR->functional_groups purity Purity Assessment Impurity Profiling HPLC_GC->purity mw Molecular Weight Fragmentation Pattern MS->mw

Caption: Analytical workflow for the characterization of dimethyl 4-nitroisophthalate.

Safety and Handling

Dimethyl 4-nitroisophthalate is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral) and carries the GHS07 pictogram with the signal word "Warning".[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask (type N95), should be used when handling the solid material.[3] It should be stored in a desiccated environment at room temperature.[5]

Conclusion

Dimethyl 4-nitroisophthalate is a well-characterized compound with defined physicochemical properties, most notably a boiling point of 192-195 °C at 25 mmHg. Its synthesis via Fischer esterification is a robust and high-yielding process. The presence of both nitro and ester functional groups makes it a versatile intermediate for the synthesis of a wide range of value-added chemicals, including pharmaceuticals and dyes. A combination of spectroscopic and chromatographic techniques is essential for its complete characterization and quality control.

References

  • Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - EP0879815B1.
  • Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthal
  • dimethyl 5-nitroisophthalate Manufacturer,Supplier and Exporter from India - Kaival Impex. [Link]

  • Dimethyl 4-nitrophthalate | CAS#:610-22-0 | Chemsrc. [Link]

  • Dimethyl 3-hydroxy-4-nitrophthalate | C10H9NO7 | CID 22272660 - PubChem. [Link]

  • Synthesis, growth and characterization of 4-dimethylaminobenzaldehyde-4-nitrophenylhydrazone single crystals - ResearchGate. [Link]

  • Dimethyl 4-Nitroisophthalate, min 97%, 1 gram - CP Lab Safety. [Link]

  • Analytical Methods - Agency for Toxic Substances and Disease Registry. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • Understanding Dimethyl 4-Nitrophthalate: Properties and Applications from a Chemical Supplier - NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

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An In-Depth Technical Guide to the ¹H NMR Spectrum of Dimethyl 4-nitroisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dimethyl 4-nitroisophthalate, a key intermediate in various synthetic pathways within pharmaceutical and materials science, possesses a unique substitution pattern that gives rise to a distinctive and informative ¹H Nuclear Magnetic Resonance (NMR) spectrum.[1] As a characterization technique, ¹H NMR spectroscopy provides unparalleled insight into the molecular structure, confirming the identity and purity of the compound by mapping its proton environments. This guide offers a comprehensive analysis of the ¹H NMR spectrum of Dimethyl 4-nitroisophthalate, grounded in the fundamental principles of chemical shift, spin-spin coupling, and the electronic influence of aromatic substituents. It is designed for researchers and professionals who require a deep, practical understanding of how to acquire and interpret this crucial analytical data.

Molecular Structure and Proton Environments

Dimethyl 4-nitroisophthalate (CAS No. 610-22-0) is a trisubstituted benzene derivative with the molecular formula C₁₀H₉NO₆. The structure features two methyl ester groups at positions 1 and 2, and a strongly electron-withdrawing nitro group at position 4. This arrangement results in four chemically distinct sets of protons, whose interactions and electronic environments are the basis for the resulting NMR spectrum.

  • Aromatic Protons (H₃, H₅, H₆): Three protons are directly attached to the aromatic ring. Due to the substitution pattern, none are chemically equivalent. Their chemical shifts are profoundly influenced by the anisotropic field of the benzene ring and the electronic effects of the attached functional groups.

  • Methyl Protons (H₇): The six protons of the two methyl ester groups are chemically equivalent, assuming free rotation around the C-C single bonds connecting them to the ring. This equivalence leads to a single, combined resonance signal.

The structural arrangement and proton designations are illustrated below.

Caption: Molecular structure of Dimethyl 4-nitroisophthalate with non-equivalent protons labeled.

Core Principles: The Influence of Substituents

The chemical shift of aromatic protons is highly sensitive to the nature of the substituents on the ring. Electron-withdrawing groups (EWGs) pull electron density away from the ring, "deshielding" the attached protons from the applied magnetic field and shifting their resonance signal to a higher frequency (downfield). Conversely, electron-donating groups (EDGs) shield protons, shifting them upfield.

In Dimethyl 4-nitroisophthalate, both the nitro group (-NO₂) and the two methyl ester groups (-COOCH₃) are electron-withdrawing. The nitro group is one of the most powerful EWGs, exerting a strong deshielding effect through both resonance and induction, particularly at the ortho and para positions. The ester groups are moderately deactivating. This collective electron withdrawal shifts all aromatic proton signals significantly downfield compared to benzene's signal at ~7.3 ppm.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A high-quality, interpretable spectrum is contingent on proper sample preparation and data acquisition. The following protocol is a validated system for analyzing Dimethyl 4-nitroisophthalate.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity Dimethyl 4-nitroisophthalate.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), which is a common choice for its ability to dissolve a wide range of organic compounds and for its single residual proton peak at ~7.26 ppm.

  • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

  • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

  • Perform standard instrument tuning and shimming procedures to ensure a homogeneous magnetic field, which is critical for high resolution.

  • Acquire the ¹H NMR spectrum using standard parameters:

    • Pulse Angle: 30-45 degrees
    • Acquisition Time: 2-4 seconds
    • Relaxation Delay: 1-2 seconds
    • Number of Scans: 8-16 scans (to improve signal-to-noise ratio)
  • Process the raw data (Free Induction Decay, FID) by applying a Fourier transform.

  • Perform phase correction and baseline correction on the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate all signals to determine the relative ratio of protons.

Predicted ¹H NMR Spectrum: Analysis and Interpretation

While a publicly available, fully assigned spectrum from a primary journal is elusive, a definitive prediction can be made based on established spectroscopic principles. The expected data is summarized in the table below, followed by a detailed causal analysis.

Signal AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
H₇ (2 x -OCH₃)~3.966HSinglet (s)N/A
H₆ ~7.901HDoublet (d)Jortho ≈ 8.4 Hz
H₃ ~8.451HDoublet (d)Jmeta ≈ 2.0 Hz
H₅ ~8.701HDoublet of Doublets (dd)Jortho ≈ 8.4 Hz, Jmeta ≈ 2.0 Hz
Analysis of Methyl Protons (H₇)

The six protons of the two methyl ester groups are expected to produce a single, sharp singlet at approximately δ 3.96 ppm with an integration value of 6H .

  • Causality: The two -COOCH₃ groups are chemically equivalent. They lie on opposite sides of a plane of symmetry that can be drawn through the C3-C6 axis of the benzene ring (assuming free rotation). Because they are in identical chemical environments, they are magnetically equivalent and resonate at the same frequency. The signal is a singlet because there are no adjacent protons to couple with. The chemical shift around 3.96 ppm is characteristic for protons of a methyl ester.

Analysis of Aromatic Protons (H₃, H₅, H₆)

The aromatic region of the spectrum is the most informative for confirming the substitution pattern. It is expected to show three distinct signals between δ 7.8 and 8.8 ppm, each integrating to a single proton.

  • Signal at ~8.70 ppm (H₅): This signal, predicted to be the furthest downfield, corresponds to the proton at position 5. It will appear as a doublet of doublets (dd) .

    • Chemical Shift Causality: H₅ is positioned ortho to the powerful electron-withdrawing nitro group. This proximity causes the most significant deshielding effect among the aromatic protons, pushing its signal to the highest chemical shift.

    • Splitting Pattern Causality: The signal is split by two different neighboring protons. It is coupled to H₆ via a three-bond ortho coupling, which is typically strong (J ≈ 7-10 Hz). It is also coupled to H₃ via a four-bond meta coupling, which is significantly weaker (J ≈ 2-3 Hz). This coupling to two non-equivalent protons results in the characteristic doublet of doublets pattern.

  • Signal at ~8.45 ppm (H₃): The signal for the proton at position 3 is predicted to appear as a doublet (d) .

    • Chemical Shift Causality: H₃ is ortho to one ester group and meta to the nitro group. It is strongly deshielded, but less so than H₅, which is ortho to the nitro group.

    • Splitting Pattern Causality: This proton is coupled only to H₅ through a weak meta interaction (J ≈ 2-3 Hz). This will split the signal into a narrow doublet. Long-range coupling to H₆ is generally not resolved.

  • Signal at ~7.90 ppm (H₆): The proton at position 6 is expected to be the most upfield of the aromatic signals, appearing as a doublet (d) .

    • Chemical Shift Causality: H₆ is ortho to an ester group and para to the nitro group. While still significantly deshielded by the resonance effect of the nitro group, it is generally the least deshielded of the three aromatic protons in this system.

    • Splitting Pattern Causality: This proton is coupled to its neighbor H₅ through a strong ortho interaction (J ≈ 7-10 Hz), resulting in a clean doublet.

The relationship between the coupled protons can be visualized in the workflow below.

G H5 Proton H₅ (δ ≈ 8.70 ppm) H6 Proton H₆ (δ ≈ 7.90 ppm) H5->H6 ortho coupling (³J ≈ 8.4 Hz) H3 Proton H₃ (δ ≈ 8.45 ppm) H5->H3 meta coupling (⁴J ≈ 2.0 Hz)

Caption: Coupling relationships between aromatic protons in Dimethyl 4-nitroisophthalate.

Conclusion

The ¹H NMR spectrum of Dimethyl 4-nitroisophthalate is a powerful tool for its unambiguous identification. The key spectral signatures are: a six-proton singlet for the equivalent methyl esters around δ 3.96 ppm, and three distinct signals in the downfield aromatic region corresponding to single protons. The characteristic doublet of doublets for the proton ortho to the nitro group (H₅), coupled with the distinct doublets for H₃ and H₆, provides a definitive fingerprint for the 1,2,4-trisubstitution pattern. This guide provides the theoretical and practical framework necessary for researchers to confidently acquire, interpret, and validate the structure of this important chemical intermediate.

References

  • Angene Chemical. (n.d.). 1,2-Dimethyl 4-nitrophthalate (CAS# 610-22-0). Retrieved January 31, 2026, from [Link]

  • Chemsrc. (2024). Dimethyl 4-nitrophthalate | CAS#:610-22-0. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11876, Dimethyl 4-nitrophthalate. PubChem. Retrieved January 31, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Understanding Dimethyl 4-Nitrophthalate: Properties and Applications from a Chemical Supplier. Retrieved January 31, 2026, from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved January 31, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved January 31, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Technical Guide: Safety and Handling of Dimethyl 4-nitroisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide focuses on the safety, handling, and application of Dimethyl 4-nitroisophthalate (CAS 33459-43-1).

Introduction & Chemical Identity

Dimethyl 4-nitroisophthalate is a specialized organic intermediate used primarily in the synthesis of pharmaceutical scaffolds and high-performance polymers. Unlike its more common isomer (Dimethyl 5-nitroisophthalate), the 4-nitro isomer presents unique steric and electronic properties due to the ortho- positioning of the nitro group relative to one of the ester moieties.

This compound often arises as a critical impurity or a deliberate minor product during the nitration of dimethyl isophthalate. Its isolation and handling require specific protocols to manage both its physicochemical hazards and its potential for energetic decomposition common to nitro-aromatic esters.[1]

Chemical Profile[1][2][3][4][5][6]
PropertyDetail
Chemical Name Dimethyl 4-nitrobenzene-1,3-dicarboxylate
CAS Number 33459-43-1
Molecular Formula C₁₀H₉NO₆
Molecular Weight 239.18 g/mol
Structure Benzene ring substituted with methyl esters at 1,3-positions and a nitro group at the 4-position.[2][3][4][5]
Physical State Crystalline solid (typically off-white to pale yellow)
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); Insoluble in water.

Hazard Assessment (GHS & Toxicological)

Note: Specific toxicological data for the 4-nitro isomer is limited.[6] The following assessment utilizes Read-Across Methodology based on the structural analogs Dimethyl 5-nitroisophthalate and Dimethyl 4-nitrophthalate.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[1][7]

    • H335: May cause respiratory irritation.[6]

    • H317: May cause an allergic skin reaction (Sensitizer).

Critical Hazards
  • Energetic Decomposition: The presence of a nitro group (

    
    ) on an aromatic ring adjacent to ester groups increases the oxygen balance. While not a primary explosive, this compound can undergo rapid, exothermic decomposition if subjected to high heat (
    
    
    
    ) or shock under confinement.
  • Reduction Risks: In drug development, this intermediate is often reduced to the aniline derivative (Dimethyl 4-aminoisophthalate). This reduction step (e.g., Hydrogenation with Pd/C) is highly exothermic and poses a thermal runaway risk if not controlled.

  • Isomer Impurity Profile: Commercial samples may contain the 5-nitro isomer. Separation requires careful chromatography or fractional crystallization, as their melting points and solubilities differ.

Engineering Controls & Personal Protective Equipment (PPE)

Effective safety relies on a "Defense in Depth" strategy. Do not rely solely on PPE.[8]

Hierarchy of Controls
  • Primary: Chemical Fume Hood (CFH) with a face velocity of 80–100 fpm.

  • Secondary: Blast shield usage during scale-up (>10g) reactions involving hydrogenation or high heat.

PPE Matrix[1]
Protection ZoneRecommendationScientific Rationale
Hand Protection Nitrile (Double Gloving) Nitrile provides excellent resistance to ester permeation. Double gloving (0.11mm outer, 0.06mm inner) prevents breakthrough from the nitro-aromatic component.
Eye Protection Chemical Goggles Safety glasses are insufficient due to the fine, dusting nature of the crystalline solid. Goggles prevent particulate entry.
Respiratory N95 or P100 Required only if handling open powder outside a fume hood (not recommended).
Body Lab Coat (Cotton/Flame Resistant) Synthetic blends may melt if a thermal runaway occurs during synthesis.

Operational Protocols

Synthesis & Isolation Workflow

The synthesis of Dimethyl 4-nitroisophthalate typically involves the nitration of dimethyl isophthalate. The 4-nitro isomer is the minor product, while the 5-nitro is the major product.

SynthesisWorkflow Start Dimethyl Isophthalate (Starting Material) Nitration Nitration (HNO3 / H2SO4, 0-5°C) Start->Nitration Electrophilic Subst. Quench Ice Quench (Precipitation) Nitration->Quench Exothermic Filter Filtration (Mixed Isomers) Quench->Filter Separation Fractional Crystallization (MeOH or EtOAc) Filter->Separation Crude Mixture Product5 Dimethyl 5-nitroisophthalate (Major Solid) Separation->Product5 Precipitates First Product4 Dimethyl 4-nitroisophthalate (Filtrate/Minor Solid) Separation->Product4 Enriched in Mother Liquor

Figure 1: Isolation logic for separating the 4-nitro isomer from the major 5-nitro product.

Handling "The Mother Liquor"

Since Dimethyl 4-nitroisophthalate is more soluble than the 5-nitro isomer, it often remains in the mother liquor after the first crystallization.

  • Protocol: Concentrate the mother liquor gently (Rotary evaporator bath < 40°C).

  • Risk: Do not distill to dryness at high temperatures. Concentrating nitro-aromatics to dryness can lead to shock-sensitive residues. Always leave a small amount of solvent or use an inert carrier if taking to dryness is absolutely necessary.

Hydrogenation Safety (Drug Development Context)

When converting the nitro group to an amine (a common drug development step):

  • Catalyst Handling: Pd/C is pyrophoric when dry. Wet the catalyst with water or toluene before adding the nitro compound or solvent.

  • Heat Management: The reduction is highly exothermic (~500 kJ/mol). Add hydrogen slowly or control pressure strictly.

  • Intermediate Stability: The hydroxylamine intermediate (R-NHOH) can accumulate if the reaction stalls; this intermediate is often less stable than the nitro starting material.

Emergency Response

Spill Management
  • Solid Spill: Do not sweep dry. This generates dust.[6] Wet the spill slightly with an inert solvent (e.g., heptane) or water, then wipe up with damp paper towels.

  • Solution Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust, as nitro compounds act as oxidizers.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[6][7] The ester groups can hydrolyze to acid in the eye, causing increasing damage over time.

  • Skin Contact: Wash with soap and water.[1][6] Do not use alcohol to wash skin; alcohols increase the transdermal absorption of nitro-aromatics.

Fire Fighting
  • Media: Water spray, Dry Chemical, or CO₂.[1][6][7]

  • Warning: In a large fire, nitro-compounds supply their own oxygen. Smothering agents (like foam) may be less effective than cooling agents (water) which prevent thermal runaway.

Waste Disposal

  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation: Segregate from strong bases (amines, hydroxides) to prevent hydrolysis or formation of unstable salts.

  • Destruction: High-temperature incineration is the preferred method. Ensure the waste stream is labeled "Nitro-aromatic compound" to alert disposal facility operators.

References

  • VulcanChem. (2024). Dimethyl 4-nitrophthalate and Isomers: Synthesis and Production Data. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Dimethyl 4-nitrophthalate (Isomer Analog). Retrieved from

  • PubChem. (2025). Dimethyl isophthalate Compound Summary and Isomer Data. National Library of Medicine. Retrieved from

  • Google Patents. (1999). Process for preparing di-C1-C4-alkyl 5-nitro-isophthalates (US6002041A). (Describes the 4-nitro isomer as a specific impurity). Retrieved from

  • Merck Millipore. (2025). Safety Data Sheet: Nitro-aromatic Esters General Handling. Retrieved from

Sources

Methodological & Application

Topic: Derivatization of Dimethyl 4-nitroisophthalate for High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Polymer Chemists and Material Scientists

Introduction: Unlocking New Polymer Architectures

Dimethyl 4-nitroisophthalate is a readily available aromatic compound that serves as a valuable precursor for creating advanced polymer structures. Its utility lies in the strategic placement of its functional groups: two methyl ester moieties and a reactive nitro group. The true potential of this molecule is unlocked through its derivatization, primarily via the chemical reduction of the nitro group to a primary amine. This transformation converts the molecule into Dimethyl 5-aminoisophthalate, an AB₂-type monomer possessing both amine and ester functionalities.

This application note provides a comprehensive guide for researchers on the derivatization of Dimethyl 4-nitroisophthalate and its subsequent use in synthesizing aromatic poly(amide-ester)s. These polymers are of significant interest due to their potential for excellent thermal stability, mechanical strength, and solubility, making them suitable for applications in high-performance films, coatings, and composite materials. We will detail two robust protocols for the critical reduction step and provide a validated method for polymerization, followed by a guide to essential polymer characterization techniques.

Part 1: The Gateway Reaction: Reduction to Dimethyl 5-aminoisophthalate

The conversion of the electron-withdrawing nitro group to an electron-donating amine group is the cornerstone of this synthetic strategy. This reduction is a well-established transformation in organic synthesis, and several methods can be employed.[1][2] The choice of method often depends on factors such as scale, available equipment, and desired purity. We present two effective protocols: catalytic hydrogenation for its clean reaction profile and high yields, and a metal-acid reduction as a cost-effective alternative.

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient method for reducing nitroarenes to anilines, typically proceeding under mild conditions with minimal side products.[3][4] Palladium on carbon (Pd/C) is the catalyst of choice for this transformation.

Reaction Scheme:

Reduction of Dimethyl 4-nitroisophthalate to Dimethyl 5-aminoisophthalate

Table 1: Reagents for Catalytic Hydrogenation

ReagentFormulaMW ( g/mol )AmountMolesSupplier
Dimethyl 4-nitroisophthalateC₁₀H₉NO₆239.1823.9 g0.10Sigma-Aldrich
10% Palladium on CarbonPd/C-1.2 g-Sigma-Aldrich
Methanol (MeOH)CH₃OH32.04500 mL-Fisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂88.11250 mL-Fisher Scientific
Hydrogen Gas (H₂)H₂2.0250 psi-Praxair

Equipment:

  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

  • Celite® or a similar filter aid

Step-by-Step Protocol:

  • Vessel Preparation: Ensure the Parr hydrogenator vessel is clean and dry. Add the magnetic stir bar.

  • Reagent Addition: In the vessel, dissolve Dimethyl 4-nitroisophthalate (23.9 g) in a mixture of methanol (250 mL) and ethyl acetate (250 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.2 g) to the solution. Safety Note: Pd/C can be pyrophoric. Handle under an inert atmosphere or add to the solvent carefully.

  • Hydrogenation: Seal the reaction vessel. Purge the system with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Begin vigorous stirring. The reaction is typically exothermic, and an initial rise in temperature may be observed. Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is usually complete within 4-6 hours.

  • Work-up: Once the reaction is complete (no further hydrogen uptake), carefully vent the vessel and purge with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (100 mL) to recover all the product.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid is typically of high purity. If necessary, recrystallize from a methanol/water mixture to obtain Dimethyl 5-aminoisophthalate as a white to off-white crystalline solid.

Protocol 2: Tin(II) Chloride Reduction

Reduction using tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to amines.

Table 2: Reagents for SnCl₂ Reduction

ReagentFormulaMW ( g/mol )AmountMolesSupplier
Dimethyl 4-nitroisophthalateC₁₀H₉NO₆239.1823.9 g0.10Sigma-Aldrich
Tin(II) chloride dihydrateSnCl₂·2H₂O225.63112.8 g0.50Acros Organics
Concentrated HCl (37%)HCl36.46150 mL~1.8VWR
Ethanol (EtOH)C₂H₅OH46.07400 mL-Fisher Scientific
Sodium Hydroxide (5M aq.)NaOH40.00As needed-J.T. Baker

Step-by-Step Protocol:

  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Dimethyl 4-nitroisophthalate (23.9 g) in ethanol (400 mL).

  • Reagent Addition: Add Tin(II) chloride dihydrate (112.8 g) to the suspension.

  • Reaction: Slowly add concentrated HCl (150 mL) to the mixture. The reaction is exothermic. Once the addition is complete, heat the mixture to reflux (approximately 80-90°C) for 2-3 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Cooling and Neutralization: Cool the reaction mixture in an ice bath. Slowly and carefully neutralize the acidic solution by adding 5M NaOH solution until the pH is approximately 8-9. A thick white precipitate of tin hydroxides will form.

  • Extraction: Extract the product into ethyl acetate (3 x 200 mL).

  • Washing: Wash the combined organic layers with brine (1 x 150 mL).

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure Dimethyl 5-aminoisophthalate.

Part 2: Polymer Synthesis via Low-Temperature Polycondensation

With the successful synthesis of Dimethyl 5-aminoisophthalate, we can now proceed to polymerization. This monomer can react with aromatic diacyl chlorides to form poly(amide-ester)s. This reaction is a type of polycondensation, a step-growth polymerization where a small molecule, in this case, HCl, is eliminated.[5][6] The reaction is best performed at low temperatures in an aprotic polar solvent to control the reaction rate and achieve high molecular weight polymers.[7]

Overall Synthesis Workflow

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Characterization A Dimethyl 4-nitroisophthalate B Reduction (H₂/Pd-C or SnCl₂/HCl) A->B C Dimethyl 5-aminoisophthalate B->C E Polycondensation (Low Temperature, NMP/LiCl) C->E D Terephthaloyl Chloride D->E F Aromatic Poly(amide-ester) E->F G Structural Analysis (FT-IR, NMR) F->G H Molecular Weight (GPC) F->H I Thermal Properties (TGA, DSC) F->I G cluster_0 Primary Structure cluster_1 Macromolecular Properties cluster_2 Thermal Behavior Polymer Synthesized Polymer FTIR FT-IR Spectroscopy (Confirm Amide & Ester) Polymer->FTIR NMR NMR Spectroscopy (¹H, ¹³C for Structure) Polymer->NMR GPC Gel Permeation Chromatography (GPC) (Mn, Mw, PDI) Polymer->GPC TGA Thermogravimetric Analysis (TGA) (Thermal Stability) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) (Glass Transition, Tg) Polymer->DSC

Caption: Key techniques for polymer characterization.

Table 4: Summary of Characterization Techniques and Expected Results

TechniquePurposeExpected Observations
FT-IR Confirm functional groups- Appearance of strong amide C=O stretch (~1650 cm⁻¹). - Appearance of N-H stretch (~3300 cm⁻¹). - Persistence of ester C=O stretch (~1720 cm⁻¹).
¹H NMR Verify polymer structure- Appearance of a downfield amide proton peak (~10 ppm). - Characteristic aromatic proton signals. - Signal for the methyl ester protons (~3.9 ppm).
GPC Determine molecular weight and distribution- A monomodal distribution. - Number-average molecular weight (Mn) > 20,000 g/mol . - Polydispersity Index (PDI) between 1.8 and 2.5.
TGA Assess thermal stability- 5% weight loss temperature (Td5) > 400°C in N₂, indicating high thermal stability.
DSC Determine glass transition temperature (Tg)- A clear glass transition step in the range of 220-280°C, typical for rigid aromatic polymers.

Conclusion

This application note provides a detailed and reliable framework for the derivatization of Dimethyl 4-nitroisophthalate and its successful polymerization into a high-performance aromatic poly(amide-ester). By following these protocols, researchers can effectively synthesize and characterize novel polymers with tunable properties for a wide range of advanced applications. The methodologies described herein are robust and can be adapted for the synthesis of a broader family of polymers by varying the diacyl chloride comonomer.

References

  • U.S.
  • U.S.
  • "Synthesis and characterization of new polyamides and copolyamides containing 6,6 '-sulfonediquinoline units," ResearchGate. [Link]

  • "Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups," National Chemical Laboratory, India. [Link]

  • "Direct Synthesis of Thermally Stable Semiaromatic Polyamides by Bulk Polymerization Using Aromatic Diamines and Aliphatic Dicarboxylic Acids," ACS Omega. [Link]

  • "Synthesis of Polyamides," YouTube. [Link]

  • "Characterization of polymer properties and identification of additives in commercially available research plastics," Green Chemistry (RSC Publishing). [Link]

  • "Synthesis of aromatic polyamides from N,N'-bis(trimethylsilyl)-substituted aromatic diamines and aromatic diacid chlorides," Macromolecules (ACS Publications). [Link]

  • "22.4a Synthesis of Amines Reduction," YouTube. [Link]

  • "Synthesis of polyamides by direct polycondensation with propylphosphonic anhydride as an activating agent," SciSpace. [Link]

  • "Thermoset Polymers Characterization as a Function of Cure State Using Off-stoichiometry Proxies," ChemRxiv. [Link]

  • "3.10: Polyamides," Chemistry LibreTexts. [Link]

  • EP0879815B1, "Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters," Google P
  • "Characterization of polymer properties and identification of additives in commercially available research plastics," ResearchGate. [Link]

  • "Amine synthesis by reductive amination (reductive alkylation)," Organic Chemistry Portal. [Link]

  • "Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer," Chemical Science (RSC Publishing). [Link]

  • "Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)," Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • "Polymer Chemistry," RSC Publishing. [Link]

  • "Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer," PMC - NIH. [Link]

  • "Amine synthesis by nitro compound reduction," Organic Chemistry Portal. [Link]

  • "Polyamide Syntheses," ResearchGate. [Link]

  • "1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride," Chemistry LibreTexts. [Link]

  • "Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines," MDPI. [Link]

  • "Full Characterization of a Multiblock Copolymer Based on Poly(2,6-dimethyl-1,4-phenylene oxide) and Poly(bisphenol-A carbonate)," ResearchGate. [Link]

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Application Note: Processing Dimethyl 4-Nitroisophthalate for Iodinated Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This application note details the processing of Dimethyl 4-nitroisophthalate (DM-4-NIP) , a structural isomer of the industry-standard Dimethyl 5-nitroisophthalate. While the 5-isomer is the primary precursor for non-ionic X-ray contrast media (e.g., Iopamidol, Iohexol), the 4-nitro isomer presents unique regiochemical properties utilized in the development of novel contrast agents, impurity profiling standards, and specific research-grade iodinated scaffolds.

The transition from ionic to non-ionic contrast media relies on masking the carboxyl groups (via amidation) and introducing iodine atoms to the benzene ring. The processing of DM-4-NIP involves two critical synthetic transformations:

  • Catalytic Hydrogenation: Reduction of the nitro group to an amine.[1]

  • Electrophilic Iodination: Introduction of iodine atoms to the activated aromatic ring.[2]

Critical Technical Note: Researchers must distinguish between the 4-nitro and 5-nitro isomers. The 5-isomer allows for symmetrical 2,4,6-triiodination. The 4-isomer , due to the ortho/para directing nature of the resulting amine at position 4 and the steric influence of the esters at positions 1 and 3, typically yields different iodination patterns (e.g., 5-iodo or 5,6-diiodo derivatives) compared to the standard symmetrical RCMs. This protocol focuses specifically on the handling and transformation of the 4-isomer .

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name Dimethyl 4-nitroisophthalate
IUPAC Name Dimethyl 4-nitrobenzene-1,3-dicarboxylate
CAS Number 13113-79-6
Molecular Formula C₁₀H₉NO₆
Molecular Weight 239.18 g/mol
Appearance Pale yellow to off-white crystalline solid
Melting Point 84–88 °C
Solubility Soluble in Methanol, THF, Ethyl Acetate; Insoluble in Water
Key Hazard Potential explosive decomposition if heated under confinement; Skin/Eye Irritant

Synthetic Pathway Visualization

The following diagram outlines the transformation of DM-4-NIP into an iodinated scaffold.

G Start Dimethyl 4-nitroisophthalate (Precursor) Step1 Catalytic Hydrogenation (Pd/C, H2) Start->Step1 Reduction Inter Dimethyl 4-aminoisophthalate (Activated Intermediate) Step1->Inter - 2 H2O Step2 Electrophilic Iodination (ICl / H+) Inter->Step2 Activation Product Iodinated Isophthalate Scaffold (Radiopaque Core) Step2->Product + Iodine

Figure 1: Synthetic workflow for the conversion of Dimethyl 4-nitroisophthalate to iodinated media precursors.

Detailed Protocol 1: Catalytic Hydrogenation

The reduction of the nitro group is the first critical step. This reaction is highly exothermic. The resulting amine (Dimethyl 4-aminoisophthalate) is sensitive to oxidation and should be processed immediately or stored under inert gas.

Reagents & Equipment[5][8][9][10]
  • Substrate: Dimethyl 4-nitroisophthalate (Purity >98%)

  • Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (to reduce ignition risk).

  • Solvent: Methanol (HPLC Grade).

  • Hydrogen Source: H₂ gas (Quality 5.0).

  • Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor) with internal cooling loop.

Step-by-Step Methodology
  • Reactor Loading (Inert Atmosphere):

    • Purge the autoclave with Nitrogen (N₂) to remove oxygen.

    • Charge Dimethyl 4-nitroisophthalate (1.0 eq) dissolved in Methanol (10 volumes relative to weight).

    • Safety Check: Ensure the reactor is grounded to prevent static discharge.

    • Add Pd/C catalyst (0.05 eq by weight of metal loading). Note: Add catalyst as a slurry in methanol to avoid dry powder ignition.

  • Hydrogenation:

    • Seal reactor and purge with N₂ (3x) followed by H₂ (3x).

    • Pressurize to 3–5 bar (45–75 psi) with H₂.

    • Heat to 50°C . Caution: The reaction is exothermic. Monitor internal temperature closely; use the cooling loop if T > 60°C.

    • Agitate vigorously (800–1000 rpm) to ensure mass transfer between gas, liquid, and solid catalyst phases.

  • Reaction Monitoring:

    • Monitor H₂ uptake. Reaction is complete when uptake plateaus (typically 2–4 hours).

    • In-Process Control (IPC): Sample for HPLC.

      • Target: < 0.5% residual Nitro starting material.

      • Impurity Watch: Look for hydroxylamine intermediates (incomplete reduction).

  • Workup:

    • Cool to 20°C. Vent H₂ and purge with N₂.

    • Filter the reaction mixture through a Celite pad or sintered glass filter to remove Pd/C. Safety: Keep catalyst wet; dry Pd/C is pyrophoric.

    • Concentrate the filtrate under reduced pressure to obtain Dimethyl 4-aminoisophthalate as a solid.

Detailed Protocol 2: Electrophilic Iodination

Unlike the 5-amino isomer which iodinates symmetrically at 2,4,6, the 4-amino isomer directs iodine primarily to the 5-position (ortho to amine, meta to esters). Forcing conditions may be required for poly-iodination.

Reagents
  • Substrate: Dimethyl 4-aminoisophthalate (from Protocol 1).

  • Iodinating Agent: Iodine Monochloride (ICl) or NaICl₂ solution.

  • Solvent: Aqueous HCl (1N) or Dilute H₂SO₄.

Step-by-Step Methodology
  • Dissolution:

    • Suspend Dimethyl 4-aminoisophthalate in water (10 vol).

    • Add HCl (conc.) dropwise until the amine dissolves (formation of hydrochloride salt).

  • Iodination Reaction:

    • Heat the solution to 70–80°C .

    • Add Iodine Monochloride (ICl) solution (3.1 eq for theoretical tri-iodination, though di-iodination is kinetically favored) dropwise over 60 minutes.

    • Mechanism Note: The amine activates the ring. The esters deactivate it.

    • Maintain temperature for 4–6 hours.

  • Quenching & Isolation:

    • Cool to Room Temperature.[3][4]

    • Add Sodium Bisulfite (NaHSO₃) solution to quench excess iodine (solution turns from dark brown to pale yellow).

    • The iodinated product will precipitate.

    • Filter the solid and wash with water.[5][6]

  • Purification:

    • Recrystallize from Ethanol/Water to remove partially iodinated species.

Process Control & Logic Flow

The following diagram illustrates the experimental setup and decision gates for the hydrogenation process.

HydrogenationProcess Start Start: Reactor Setup Purge N2 Purge (O2 Removal) Start->Purge Load Load Substrate + Catalyst Purge->Load Pressurize Pressurize H2 (3-5 bar) Load->Pressurize Heat Heat to 50°C Pressurize->Heat Monitor Monitor H2 Uptake Heat->Monitor Decision H2 Uptake Stopped? Monitor->Decision Decision->Monitor No IPC HPLC Analysis Decision->IPC Yes Pass Nitro < 0.5% IPC->Pass Fail Incomplete Conversion Pass->Fail No Filter Filter Catalyst (Pyrophoric Safety) Pass->Filter Yes Fail->Heat Resume Rxn Finish Isolate Amine Filter->Finish

Figure 2: Logic flow for the catalytic hydrogenation of DM-4-NIP, including safety checks and IPC points.

Quality Control: Impurity Profiling

In the context of RCM, purity is paramount due to the high doses administered to patients.

Impurity TypeOriginDetection MethodLimit (Typical)
Residual Nitro Incomplete HydrogenationHPLC (UV 254 nm)< 0.1%
Azo/Azoxy Dimers Reduction coupling side-reactionHPLC / LC-MS< 0.1%
Partially Iodinated Incomplete Iodination (Mono/Di-iodo)HPLC (Gradient)< 0.5%
Palladium Catalyst LeachingICP-MS< 10 ppm

HPLC Method Parameters (Example):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 mins.

  • Detection: 240 nm (Isophthalate core absorption).[3]

Safety & Handling (MSDS Summary)

  • Dimethyl 4-nitroisophthalate: Irritant. Avoid inhalation of dust.

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Always handle as a water-wet paste. Never discard dry catalyst into trash cans; use dedicated water-filled waste containers.

  • Hydrogen (H₂): Extremely flammable. Ensure reactor is leak-tested. Use grounding straps to prevent static ignition.

  • Iodine Monochloride (ICl): Corrosive and causes severe burns. Reacts violently with water. Handle in a fume hood.

References

  • Felder, E., et al. (1973).[7] "Radiopaque contrast media XXIV. Synthesis and structure-activity relationships of new hexaiodinated radiopaque compounds." Il Farmaco.

  • Pitre, D., & Felder, E. (1998). "Process for the preparation of iodinated contrast agents." European Patent EP0968173B1.

  • Yang, C., et al. (2018).[1] "Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor." Green Chemistry, 20(4), 886–893.[1] (Demonstrates kinetics of 4-nitro reduction).

  • Bracco International B.V. (2010). "Process for the iodination of aromatic compounds."[2][8][3][9] WO2010121904A1. (Details on iodination conditions for aminoisophthalates).

  • Bjørsvik, H.R., et al. (2008). "Dimethyl 5-nitroisophthalate."[10][11] Acta Crystallographica Section E, E64, o1736.[6] (Structural comparison of the standard 5-isomer).

Sources

analytical methods for quantification of Dimethyl 4-nitroisophthalate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategies for the Quantification of Dimethyl 4-nitroisophthalate

Executive Summary

Dimethyl 4-nitroisophthalate (Dimethyl 4-nitrobenzene-1,3-dicarboxylate) is a critical positional isomer often encountered as a byproduct in the synthesis of Dimethyl 5-nitroisophthalate , a key intermediate for non-ionic X-ray contrast media (e.g., Iohexol, Iopamidol). While the 5-nitro isomer is the desired pharmacophore, the 4-nitro isomer constitutes a significant "undesirable isomeric impurity" formed during the nitration of dimethyl isophthalate.

Accurate quantification of the 4-nitro isomer is essential for process control and yield optimization. Due to the high structural similarity (isobaric, similar


) between the 4-nitro and 5-nitro isomers, standard C18 HPLC methods often fail to achieve baseline resolution. This guide details an optimized HPLC-UV method utilizing Phenyl-Hexyl stationary phases  to exploit 

interactions for superior isomeric separation, alongside a complimentary GC-FID protocol for volatile impurity profiling.

Chemical Context & Isomerism

The nitration of dimethyl isophthalate yields two primary products. The control of reaction temperature and acid strength dictates the ratio, but thermodynamic distribution makes the 4-nitro impurity inevitable.

  • Target Analyte: Dimethyl 4-nitroisophthalate (CAS: 5900-54-9)

  • Major Product (Matrix): Dimethyl 5-nitroisophthalate (CAS: 13290-96-5)[1]

  • Challenge: Both are crystalline solids with similar solubilities. The 4-nitro isomer (ortho/para to esters) has a distinct dipole moment compared to the symmetric 5-nitro isomer (meta to esters), which we leverage for separation.

SynthesisPath cluster_0 Nitration Process cluster_1 Product Mixture Input Dimethyl Isophthalate (CAS 1319-93-3) Reagent HNO3 / H2SO4 (Nitration) Input->Reagent Prod5 Dimethyl 5-nitroisophthalate (Major Product, ~80-90%) Reagent->Prod5 Major Path Prod4 Dimethyl 4-nitroisophthalate (Impurity, ~10-20%) Reagent->Prod4 Side Reaction Analysis HPLC/GC Quantification (Isomer Resolution) Prod5->Analysis Prod4->Analysis

Figure 1: Formation pathway of Dimethyl 4-nitroisophthalate during the nitration of dimethyl isophthalate.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Rationale: While C18 columns separate based on hydrophobicity, positional isomers of nitro-aromatics often co-elute due to identical alkyl chains. We utilize a Phenyl-Hexyl or Pyrenylethyl (PYE) stationary phase. These phases engage in


 interactions with the nitro-aromatic ring.[2] The electron-deficient nitro group's position alters the electron density distribution of the benzene ring, creating a significant selectivity difference ($ \alpha $) on aromatic columns that is not present on alkyl (C18) phases.
Protocol Parameters
ParameterSpecificationCausality / Note
Column Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus Phenyl-Hexyl), 4.6 × 150 mm, 3.5 µmProvides

selectivity critical for separating nitro-isomers.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps analytes neutral; suppresses silanol activity.
Mobile Phase B Methanol (MeOH)MeOH promotes stronger

interactions than ACN.[2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID; adjust for backpressure.
Gradient 0-2 min: 40% B (Isocratic hold)2-15 min: 40%

70% B (Linear)15-20 min: 70% B (Wash)
Shallow gradient maximizes resolution (

) between isomers.
Detection UV @ 254 nm Max absorption for nitro-aromatics; high sensitivity.
Temperature 30°CControls viscosity and retention reproducibility.
Injection Vol 5 - 10 µLDependent on sample concentration (target ~0.5 mg/mL).
Step-by-Step Procedure
  • Standard Preparation: Dissolve 10 mg of pure Dimethyl 4-nitroisophthalate reference standard in 20 mL of Methanol (Stock A: 0.5 mg/mL).

  • Sample Preparation: Weigh 50 mg of the crude reaction mixture or purified 5-nitro product. Dissolve in 50 mL Methanol. Sonicate for 10 mins. Filter through a 0.22 µm PTFE filter.

  • System Suitability: Inject a mixture containing both 4-nitro and 5-nitro isomers.

    • Requirement: Resolution (

      
      ) > 2.0 between isomers.
      
    • Typical Elution: The 5-nitro isomer (more symmetric) typically elutes after the 4-nitro isomer on Phenyl phases due to stronger

      
       stacking capability (steric accessibility).
      
  • Quantification: Use External Standard method. Calculate % w/w of 4-nitro impurity.

Method B: Gas Chromatography (GC-FID)

Rationale: Dimethyl esters are sufficiently volatile for GC analysis. GC is excellent for detecting residual solvents (methanol, reaction solvents) and confirming isomeric ratios without solvent interference. A medium-polarity column is selected to enhance isomeric separation.

Protocol Parameters
ParameterSpecificationCausality / Note
Column DB-17ms (50%-Phenyl-methylpolysiloxane) or DB-Wax Higher polarity separates aromatics based on dipole moments.
Dimensions 30 m × 0.25 mm × 0.25 µmStandard capillary dimensions for efficiency.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for separation.
Inlet Split (20:1) @ 250°CPrevents column overload; ensures rapid vaporization.
Oven Program 100°C (1 min)

10°C/min

260°C (5 min)
Slow ramp allows separation of isomers boiling ~195°C.
Detector FID @ 280°CUniversal detection for hydrocarbons/esters.
Step-by-Step Procedure
  • Sample Prep: Dissolve 10 mg sample in 10 mL Ethyl Acetate or Dichloromethane.

  • Blank: Inject pure solvent to ensure no carryover.

  • Analysis: Inject 1 µL.

  • Identification: Compare Retention Time (

    
    ) with standards.
    
    • Note: Thermal stability of nitro compounds is generally good up to 280°C, but ensure the inlet liner is clean to prevent degradation.

Data Analysis & Validation

The following performance characteristics are expected when validating this method according to ICH Q2(R1) guidelines.

Quantitative Performance (Expected)
ParameterHPLC-UV (Phenyl-Hexyl)GC-FID (DB-17ms)
Linearity (

)
> 0.999 (0.01 - 1.0 mg/mL)> 0.999 (0.05 - 2.0 mg/mL)
LOD ~0.05 µg/mL~0.5 µg/mL
LOQ ~0.15 µg/mL~1.5 µg/mL
Precision (RSD) < 1.0%< 2.0%
Selectivity Baseline resolution of 4-nitro/5-nitroBaseline resolution of isomers
Workflow Diagram

AnalyticalWorkflow cluster_HPLC Primary Method (HPLC) cluster_GC Secondary Method (GC) Sample Crude Sample (Solid) Prep Dissolution in MeOH Filtration (0.22 µm) Sample->Prep HPLC HPLC (Phenyl-Hexyl) Gradient Elution Prep->HPLC GC GC-FID (DB-17ms) Thermal Separation Prep->GC UV UV Detection (254 nm) HPLC->UV Data Data Processing Integration & Calculation UV->Data GC->Data Report Final Report (% Impurity w/w) Data->Report

Figure 2: Analytical workflow for the quantification of Dimethyl 4-nitroisophthalate.

Troubleshooting & Optimization

  • Co-elution in HPLC: If the 4-nitro and 5-nitro isomers co-elute on your specific column:

    • Action: Lower the Methanol concentration (e.g., start at 30% B).

    • Action: Switch to a Pyrenylethyl (PYE) column, which has stronger

      
       affinity than Phenyl-Hexyl.
      
  • Peak Tailing: Nitro groups can interact with silanols.

    • Action: Ensure the mobile phase pH is acidic (0.1% Formic or Phosphoric acid) to suppress silanol ionization.

  • GC Degradation: If peak broadening or extra peaks appear in GC:

    • Action: Check inlet temperature. Nitro compounds can degrade if the inlet is too hot or dirty (active sites). Lower inlet to 220°C if necessary.

References

  • Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Separation of Nitro-aromatics). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Nitrophthalic Acid Isomers. Retrieved from [Link]

  • PubChem. (n.d.).[3] Dimethyl 4-nitroisophthalate (Compound Summary). Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in the nitration of dimethyl isophthalate

Yes, alternative methods exist, though they are less common in standard laboratory practice. Research has explored "non-acid" nitration systems to avoid the use and disposal of large quantities of strong acids. [2]One such method is "kyodai nitration," which may involve different nitrating agents and catalysts. However, the mixed acid (H₂SO₄/HNO₃) procedure remains the most established and widely understood method for this specific transformation. [2]

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • Dimethyl isophthalate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • 10% Sodium Bicarbonate Solution (aqueous)

  • Deionized Water

  • Methanol (for recrystallization)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Substrate Addition: Slowly add 10 g of dimethyl isophthalate to the cold sulfuric acid while stirring. Ensure all the solid dissolves completely.

  • Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding 4.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the dissolved substrate solution over 20-30 minutes. Crucially, maintain the internal reaction temperature below 10°C during the addition.

  • Reaction Drive: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, place the flask in a water bath and heat to 50°C for 20 minutes .

  • Quenching & Extraction: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker. Extract the resulting aqueous slurry with 3 x 75 mL portions of dichloromethane (DCM).

  • Washing: Combine the organic extracts. Wash the DCM layer sequentially with 100 mL of deionized water, followed by 2 x 100 mL of 10% sodium bicarbonate solution (check that the final wash is neutral or basic), and finally with 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: Recrystallize the crude solid from hot methanol to obtain pure dimethyl 5-nitroisophthalate as white crystals. [13]

Data Summary: Impact of Reaction Parameters

ParameterSuboptimal ConditionReason for Low YieldOptimized ConditionRationale for Improvement
Temperature > 70°C or < 40°CHigh temps reduce selectivity (more 4-nitro isomer); low temps lead to incomplete reaction. [1][9]45-55°CBalances reaction rate with high regioselectivity for the desired 5-nitro product. [13]
Nitrating Agent Nitric acid aloneInsufficient concentration of the required NO₂⁺ electrophile for a deactivated ring. [7]Mixed Acid (HNO₃/H₂SO₄)H₂SO₄ catalyzes the formation of the highly reactive NO₂⁺ ion, enabling the reaction. [10][11]
Workup Method Quenching in water/iceCauses acid-catalyzed hydrolysis of the ester groups to the monomethyl ester. [1][3]Extraction & Bicarbonate WashRemoves acidic byproducts, including the monomethyl ester, preventing co-precipitation and improving purity. [3][4]
Reaction Time Too short (<15 min at temp)The reaction may not proceed to completion, leaving unreacted starting material. [1]15-30 min at 45-55°CEnsures the reaction is complete while minimizing time for side-product formation. [13]

References

  • Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates. (n.d.). Google Patents.
  • Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters. (n.d.). Google Patents.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters. (n.d.). Google Patents.
  • CH202L Practicum Handout Nitration. (n.d.). University of South Alabama. Retrieved from [Link]

  • Suzuki, H., & Mori, T. (1997). Nonacid Nitration of Benzenedicarboxylic and Naphthalenecarboxylic Acid Esters. The Journal of Organic Chemistry, 62(18), 6498-6504. Retrieved from [Link]

  • Holleman, A. F., & Huisinga, J. (1906). On the nitration of phthalic acid and isophthalic acid. KNAW, Proceedings, 9(I), 370-374. Retrieved from [Link]

  • United States Patent Office - 3,145,197. (n.d.). Google Patents.
  • The nitration of benzene. (n.d.). Chemguide. Retrieved from [Link]

  • Nitration | Aromatic compounds | Organic chemistry | Khan Academy. (2013). YouTube. Retrieved from [Link]

  • Nitration and Sulfonation of Benzene. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Why is sulfuric acid used in aromatic nitration? (2021). Quora. Retrieved from [Link]

  • How does sulphuric acid affect isomer ratio in nitrating reactions, on using nitrating mixture & only fuming nitric acid? (2014). ResearchGate. Retrieved from [Link]

Technical Support Center: Optimizing Reaction Conditions for Dimethyl 4-Nitroisophthalate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Dimethyl 4-nitroisophthalate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions. Our goal is to empower you with the expertise to navigate the complexities of this synthesis, ensuring high yield and purity.

Dimethyl 4-nitroisophthalate is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] The presence of the nitro group and two ester functionalities offers reactive sites for further molecular elaboration.[1][2] This guide will focus on the two most common synthetic pathways, outlining detailed protocols and addressing potential challenges.

Section 1: Synthetic Strategies Overview

There are two primary, well-documented routes for the synthesis of Dimethyl 4-nitroisophthalate. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

  • Route A: Direct Nitration of Dimethyl Isophthalate. This method involves the electrophilic aromatic substitution of dimethyl isophthalate. While seemingly straightforward, this route presents significant challenges in controlling regioselectivity, leading to the formation of the isomeric Dimethyl 5-nitroisophthalate as a major byproduct.[3][4][5]

  • Route B: Esterification of 4-Nitroisophthalic Acid. This is often considered the more standard and reliable method for obtaining high-purity Dimethyl 4-nitroisophthalate.[2] It involves a classic Fischer esterification, which is generally high-yielding and avoids the issue of isomeric byproducts from a nitration step.

Below is a logical workflow for selecting the appropriate synthetic route.

Synthesis_Workflow Start Start: Need to Synthesize Dimethyl 4-nitroisophthalate Decision1 Is high purity of the 4-nitro isomer critical? Start->Decision1 RouteB Route B: Esterification of 4-Nitroisophthalic Acid Decision1->RouteB  Yes Decision2 Is Dimethyl Isophthalate the only available starting material? Decision1->Decision2  No RouteA Route A: Direct Nitration of Dimethyl Isophthalate Purification Extensive Purification Required (e.g., fractional crystallization, chromatography) RouteA->Purification Decision2->RouteB  No Decision2->RouteA  Yes

Caption: Decision workflow for selecting a synthetic route.

Section 2: Experimental Protocols

Route A: Direct Nitration of Dimethyl Isophthalate

This protocol is adapted from procedures aimed at synthesizing the 5-nitro isomer, where the 4-nitro isomer is a known byproduct.[3][4][5] Optimization is key to maximizing the yield of the desired 4-nitro isomer, though separation will be necessary.

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve dimethyl isophthalate (1.0 eq) in concentrated sulfuric acid (98%, ~1.6-2.0 mL per gram of ester) at a temperature maintained between 0-5 °C using an ice bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture of concentrated nitric acid (1.0 eq) and concentrated sulfuric acid (3.0 eq). Cool this mixture in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of dimethyl isophthalate, ensuring the internal temperature does not exceed 10 °C.[3]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature, for instance, between 20-25 °C, for 3 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of starting material and the formation of products.

  • Work-up: Carefully pour the reaction mixture onto a stirred mixture of ice and water. This will cause the product to precipitate. It is crucial to manage the temperature during this quenching step to avoid hydrolysis of the ester groups.[3]

  • Isolation and Purification: Filter the precipitated solid and wash thoroughly with cold water until the washings are neutral to litmus paper. The crude product will be a mixture of Dimethyl 4-nitroisophthalate and Dimethyl 5-nitroisophthalate. This mixture requires purification, typically by fractional crystallization or column chromatography.

Route B: Esterification of 4-Nitroisophthalic Acid

This is the preferred method for obtaining high-purity Dimethyl 4-nitroisophthalate.[2]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitroisophthalic acid (1.0 eq) in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the suspension.

  • Reaction: Heat the mixture to reflux and maintain it for approximately 8 hours.[2] The reaction can be monitored by TLC, observing the disappearance of the starting diacid.

  • Solvent Removal: After the reaction is complete, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in a suitable organic solvent like diethyl ether. Wash the organic layer sequentially with water and a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid and the acid catalyst. Finally, wash with brine.[2]

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent like ether to obtain pale, needle-like crystals.[2]

Section 3: Troubleshooting Guide (Q&A Format)

Route A: Direct Nitration of Dimethyl Isophthalate

Q1: My yield of the desired Dimethyl 4-nitroisophthalate is very low, with the 5-nitro isomer being the major product. How can I improve the regioselectivity?

A1: The nitration of dimethyl isophthalate is electronically directed by the two deactivating ester groups at positions 1 and 3. The position between them (position 2) is sterically hindered and highly deactivated. Positions 4 and 6 are less deactivated than position 2, and position 5 is the most activated of the available positions, leading to the 5-nitro isomer as the major product. Altering the regioselectivity is fundamentally challenging. However, you can explore kinetic vs. thermodynamic control by carefully managing the reaction temperature. Lower temperatures may slightly favor the formation of the 4-nitro isomer, but the 5-nitro isomer will likely remain the predominant product. The primary solution is an efficient purification method to isolate the desired isomer from the product mixture.[3][4][5]

Q2: During the work-up, I'm observing the formation of a significant amount of monomethyl nitroisophthalate. What is causing this and how can I prevent it?

A2: The formation of the monomethyl ester is due to the hydrolysis of one of the ester groups.[3] This is a common issue when quenching the highly acidic reaction mixture with water. The key is to keep the temperature as low as possible during the quench. Pouring the reaction mixture slowly onto a vigorously stirred, large excess of ice can help dissipate the heat of neutralization and minimize hydrolysis.

Q3: I'm struggling to separate the 4-nitro and 5-nitro isomers. What are the best purification techniques?

A3: The separation of these isomers is notoriously difficult due to their similar polarities.

  • Fractional Crystallization: This can be effective if there is a significant difference in the solubility of the two isomers in a particular solvent system. This often requires trial and error with various solvents.

  • Column Chromatography: While potentially tedious on a large scale, column chromatography on silica gel using a carefully optimized eluent system (e.g., a hexane/ethyl acetate gradient) can provide good separation.

  • Preparative HPLC: For high-purity applications, preparative HPLC is the most effective but also the most expensive and least scalable option.

Route B: Esterification of 4-Nitroisophthalic Acid

Q1: My esterification reaction is not going to completion, even after prolonged reflux. What could be the issue?

A1: Incomplete esterification can be due to several factors:

  • Water in the Reaction: Fischer esterification is an equilibrium process that produces water. If there is water present in your reagents (methanol, 4-nitroisophthalic acid) or from the atmosphere, it can push the equilibrium back towards the starting materials. Ensure you are using anhydrous methanol and a drying tube on your reflux condenser.

  • Insufficient Catalyst: The amount of acid catalyst is crucial. If too little is used, the reaction rate will be very slow.

  • Reaction Time: While 8 hours is a general guideline, some reactions may require longer reflux times.[2] Monitor the reaction by TLC until the starting material is no longer visible.

Q2: The yield of my reaction is low after work-up. Where could I be losing my product?

A2: Product loss can occur at several stages:

  • Incomplete Extraction: Ensure you are performing multiple extractions of the aqueous layer to recover all of the product.

  • Washing with Bicarbonate: While necessary to remove unreacted acid, vigorous or prolonged washing with sodium bicarbonate solution can potentially lead to some hydrolysis of the ester product, especially if the solution is not kept cold.

  • Purification: During recrystallization, using too much solvent or choosing a solvent in which the product is too soluble will result in low recovery. Perform small-scale solubility tests to find the optimal recrystallization solvent and conditions.

Q3: My final product is a yellow solid, but the literature describes it as a white or pale solid. What is causing the color?

A3: The yellow color is likely due to residual acidic impurities or minor side products. Ensure that the washing steps, particularly with sodium bicarbonate, were thorough to remove all traces of the acid catalyst. If the color persists after washing, recrystallization should yield a purer, paler product.[2] The reported appearance is a white to off-white or light yellow crystalline solid.[1]

Section 4: Data Summary and Visualization

Table 1: Comparison of Synthetic Routes
ParameterRoute A: Direct NitrationRoute B: Esterification
Starting Material Dimethyl Isophthalate4-Nitroisophthalic Acid
Key Reagents Conc. H₂SO₄, Conc. HNO₃Methanol, Conc. H₂SO₄ (cat.)
Primary Challenge Poor regioselectivity, isomer separation[3][4][5]Driving reaction to completion
Typical Yield Variable (depends on isomer ratio)~80%[2]
Purity of Crude Product Mixture of 4- and 5-nitro isomersHigh
Recommended for Situations where 4-nitroisophthalic acid is unavailableHigh-purity synthesis
Reaction Mechanism Visualization

Esterification_Mechanism cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination & Final Product Diacid 4-Nitroisophthalic Acid Protonated_Diacid Protonated Carbonyl Diacid->Protonated_Diacid + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Diacid->Tetrahedral_Intermediate Methanol Methanol (CH3OH) Methanol->Tetrahedral_Intermediate Nucleophilic attack Proton_Transfer Protonated Ester Tetrahedral_Intermediate->Proton_Transfer Proton transfer Water_Elim Elimination of Water Proton_Transfer->Water_Elim Final_Ester Dimethyl 4-Nitroisophthalate Water_Elim->Final_Ester - H+

Caption: Simplified mechanism of Fischer Esterification (Route B).

Section 5: Frequently Asked Questions (FAQs)

Q1: What are the main applications of Dimethyl 4-nitroisophthalate? A1: It serves as a key intermediate in the synthesis of dyes, pigments, and pharmaceutical compounds.[2] Its functional groups allow for the creation of more complex, biologically active molecules.[1][2] It is also used in the production of specialty polymers and resins.[2]

Q2: What safety precautions should be taken when performing the nitration of dimethyl isophthalate? A2: The use of concentrated nitric and sulfuric acids requires extreme caution. This reaction is highly exothermic and can lead to runaway reactions if the temperature is not carefully controlled. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and add the nitrating mixture slowly with efficient cooling.

Q3: Can other alcohols be used for the esterification of 4-nitroisophthalic acid? A3: Yes, the Fischer esterification is a general reaction. Other simple alcohols like ethanol or propanol can be used to synthesize the corresponding dialkyl 4-nitroisophthalates. However, reaction times and temperatures may need to be adjusted based on the reactivity and boiling point of the alcohol.

Q4: How can I synthesize the starting material, 4-nitroisophthalic acid? A4: 4-Nitroisophthalic acid can be synthesized via the oxidation of 4-nitro-m-xylene.[6] This multi-step process involves the nitration of m-xylene followed by the oxidation of the two methyl groups to carboxylic acids.

Q5: What are the typical physical properties of Dimethyl 4-nitroisophthalate? A5: It is typically a white to light yellow crystalline solid with a melting point in the range of 64-66 °C.[1]

References

  • Dimethyl 4-nitrophthal
  • US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates.
  • EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
  • Dimethyl 4-Nitrophthalate | 610-22-0 | TCI EUROPE N.V. TCI Chemicals.
  • Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters.
  • Synthesis of 4-nitroisophthalic acid 2 starting from 2,4-dimethyl-1-nitrobenzene 1.
  • Understanding Dimethyl 4-Nitrophthalate: Properties and Applications from a Chemical Supplier. NINGBO INNO PHARMCHEM CO.,LTD.

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Technical Guide: TLC Monitoring of Dimethyl 4-Nitroisophthalate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

This guide details the technical standard for monitoring the esterification of 4-nitroisophthalic acid to dimethyl 4-nitroisophthalate using Thin Layer Chromatography (TLC).

The transformation involves the conversion of a highly polar dicarboxylic acid into a significantly less polar diester. This polarity shift is the primary metric for monitoring reaction progress.

The Reaction Pathway

The reaction proceeds through a stepwise esterification:

  • Starting Material (SM): 4-Nitroisophthalic acid (Two -COOH groups; High Polarity).

  • Intermediate (Int): Monomethyl 4-nitroisophthalate (One -COOH, One -COOMe; Medium Polarity).

  • Product (P): Dimethyl 4-nitroisophthalate (Two -COOMe groups; Low Polarity).

Critical Success Factor: The reaction is only complete when both the Starting Material and the Intermediate have disappeared.

Standard Operating Procedure (SOP)

A. Sample Preparation (The "Solubility Trap")
  • Issue: The starting material (dicarboxylic acid) is often insoluble in the non-polar mobile phases used for the product.

  • Protocol:

    • Reference Standard (SM): Dissolve ~5 mg of 4-nitroisophthalic acid in 1 mL of Methanol or Acetone . Do not use the mobile phase solvent.

    • Reaction Aliquot: Withdraw ~50 µL of the reaction mixture. Quench into a mini-vial containing 0.5 mL of Ethyl Acetate and 0.5 mL of saturated NaHCO₃ (to neutralize acid catalyst). Shake, let layers separate, and spot the organic (top) layer .

B. Mobile Phase Selection

Two systems are recommended depending on the stage of the reaction.

SystemComposition (v/v)PurposeExpected Rf (Product)Expected Rf (SM)
System A (Standard) Hexanes : Ethyl Acetate (7:3)Monitoring Product Formation0.4 – 0.60.0 (Baseline)
System B (High Polarity) DCM : Methanol : Acetic Acid (90:9:1)Confirming Consumption of SM0.8 – 0.90.2 – 0.3
C. Plate Layout

Always use a 3-lane configuration to detect co-elution.

  • Lane 1: Starting Material (SM) Reference.[1]

  • Lane 2: Co-spot (SM + Reaction Mixture).

  • Lane 3: Reaction Mixture (Rxn).

D. Visualization
  • UV (254 nm): Primary method. The nitro-aromatic ring strongly quenches fluorescence, appearing as dark spots on a bright green background.

  • Bromocresol Green Dip: Optional but highly recommended.

    • Mechanism:[2][3] pH indicator.

    • Result: Carboxylic acids (SM and Intermediate) turn Yellow . The neutral Diester (Product) remains Blue/Green .

Decision Logic & Workflow

The following diagram illustrates the decision-making process for interpreting TLC data during this synthesis.

TLC_Logic Start Start TLC Monitoring Spotting Spot Plate (SM, Co-spot, Rxn) Solvent: Hex/EtOAc (7:3) Start->Spotting CheckUV Visualize under UV (254 nm) Spotting->CheckUV Decision1 Is SM (Baseline) visible in Rxn Lane? CheckUV->Decision1 Decision2 Is Intermediate visible? (Spot between SM and Product) Decision1->Decision2 No (SM Gone) ActionContinue Reaction Incomplete: Continue Heating/Stirring Decision1->ActionContinue Yes (Strong Spot) Decision2->ActionContinue Yes (Spot visible) ActionWorkup Reaction Complete: Proceed to Workup Decision2->ActionWorkup No (Only Product Spot) ActionAddCatalyst Stalled Reaction: Add Catalyst/Reagent ActionContinue->ActionAddCatalyst If no change > 2 hrs

Figure 1: Decision tree for monitoring the conversion of mono- and di-ester species.

Troubleshooting Center (FAQs)

Issue 1: "My starting material is streaking badly and I can't determine the Rf."

Diagnosis: Carboxylic acids interact strongly with the silanol groups on the silica gel, causing "tailing." Solution:

  • Add a Modifier: Add 1% Acetic Acid or Formic Acid to your mobile phase. This suppresses the ionization of the carboxylic acid, sharpening the spot.

  • Switch System: Move to System B (DCM/MeOH/AcOH) described in the SOP. This is specifically designed to move polar acids off the baseline.

Issue 2: "I see a large spot at the baseline and a spot at Rf 0.5. Is the reaction done?"

Diagnosis: Likely No .

  • The spot at Rf 0.5 is your Product (Diester).

  • The spot at the baseline is likely unreacted Starting Material (Diacid).

  • Caution: The Intermediate (Mono-ester) may be co-eluting with the SM at the baseline in non-polar solvents, or co-eluting with the Product if the solvent is too polar. Verification: Run a TLC using a slightly more polar solvent (e.g., Hexanes:EtOAc 1:1). If the "Product" spot elongates or splits into two, you still have the intermediate mono-ester present.

Issue 3: "The product spot is faint, but the starting material is gone."

Diagnosis:

  • Decomposition: Nitro-aromatics can be sensitive to strong bases. Ensure your workup/quenching didn't use strong caustic (NaOH) which might hydrolyze the ester or degrade the ring.

  • Solubility: Your product might have precipitated out of the reaction mixture if the solvent volume is low. Check if there are solids in the flask; dissolve a sample of the solid to check if it is the product.

Issue 4: "I see 'Ghost Spots' that don't match SM or Product."

Diagnosis:

  • Thionyl Chloride Artifacts: If using SOCl₂, residual reagent can react with the silica or methanol on the plate.

  • Byproducts: In nitration reactions (if synthesizing the precursor), isomers (2-nitro or 5-nitro) may be present. These usually have slightly different Rf values.[4] Solution: Perform a 2D TLC . Spot the sample in the corner, run it in Solvent A, dry, rotate 90°, and run again in Solvent A. All stable components should align on the diagonal. Off-diagonal spots indicate decomposition on the silica.[5]

Data Summary: Rf Values & Properties

CompoundFunctional GroupsPolarityEst.[2][6][7][8] Rf (Hex:EtOAc 7:3)Detection (UV)Detection (Bromocresol)
4-Nitroisophthalic acid 2x COOH, 1x NO₂High0.00 - 0.05 (Streaks)Strong QuenchYellow Spot
Monomethyl ester 1x COOH, 1x COOMeMedium0.15 - 0.25Strong QuenchYellow Spot
Dimethyl ester 2x COOMe, 1x NO₂Low0.45 - 0.55Strong QuenchNo Color Change

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for esterification protocols and TLC visualization).

  • ChemicalBook. Dimethyl 5-nitroisophthalate Synthesis Protocols. (Provides comparative solvent systems for nitro-isophthalate isomers).

  • Rochester University. Troubleshooting Thin Layer Chromatography. (Authoritative guide on handling streaking and acid-sensitive compounds).

  • Bitesize Bio. TLC Troubleshooting: Common Problems and Solutions. (Detailed guide on spot morphology and mobile phase adjustments).

Sources

Technical Support Center: Dimethyl 4-nitroisophthalate Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Dimethyl 4-nitroisophthalate. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. The characterization of Dimethyl 4-nitroisophthalate, while seemingly straightforward, presents unique challenges that can impact the quality, reproducibility, and outcome of your research. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities with confidence.

Our approach is grounded in explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system. We will delve into common issues from synthesis and purification to detailed spectroscopic analysis, providing you with the tools to identify problems and implement robust solutions.

Table of Properties

For quick reference, the fundamental properties of Dimethyl 4-nitroisophthalate are summarized below.

PropertyValueSource(s)
CAS Number 610-22-0[1]
Molecular Formula C₁₀H₉NO₆[2]
Molecular Weight 239.18 g/mol [1][2]
Appearance White to light yellow crystalline powder[N/A]
Melting Point 64-66 °C (lit.)[1]
Boiling Point 192-195 °C / 25 mmHg (lit.)[1]
Solubility Moderately soluble in organic solvents (e.g., ethanol, acetone), less soluble in water.[N/A]

Troubleshooting Guide: Synthesis and Purification

The most significant challenges in working with Dimethyl 4-nitroisophthalate arise during its synthesis and subsequent purification. The formation of closely related isomers and byproducts is a common hurdle.

Diagram: Synthesis & Purification Workflow

G cluster_synthesis Synthesis Stage cluster_impurities Common Impurities Formed cluster_purification Purification Stage start Starting Material (Dimethyl Isophthalate) reaction Nitration (H₂SO₄/HNO₃) start->reaction crude Crude Product Mixture reaction->crude isomer Isomeric Impurity (Dimethyl 5-nitroisophthalate) reaction->isomer Major Side Reaction hydrolysis Hydrolysis Byproduct (Monomethyl 4-nitroisophthalate) crude->hydrolysis During Aqueous Work-up recrystallization Fractional Recrystallization (e.g., Methanol/Toluene) crude->recrystallization Primary Purification Step recrystallization->isomer Separation Challenge filtration Filtration & Washing recrystallization->filtration pure Pure Dimethyl 4-nitroisophthalate filtration->pure

Caption: Workflow for the synthesis and purification of Dimethyl 4-nitroisophthalate.

Q: My crude product is a mix of isomers. How can I confirm this and purify the desired Dimethyl 4-nitroisophthalate?

A: This is the most prevalent issue. The nitration of dimethyl isophthalate is not perfectly regioselective and often yields the undesired Dimethyl 5-nitroisophthalate as a significant byproduct.[3][4][5]

  • Pillar 1: Expertise & Experience (The "Why") The two ester groups on the isophthalate ring are meta-directing for electrophilic aromatic substitution. However, the reaction conditions are harsh, and the directing effect is not absolute, leading to the formation of the 4-nitro (ortho/para to the ester groups) and 5-nitro (meta to both ester groups) isomers. The 5-nitro isomer is often the major product in some procedures.[3]

  • Pillar 2: Trustworthiness (Self-Validating Protocol)

    • Initial Characterization: Use ¹H NMR on the crude product. The aromatic region will be complex. The key is to look for distinct sets of aromatic proton signals that do not match the expected pattern for the pure 4-nitro product. Thin-Layer Chromatography (TLC) using a solvent system like ethyl acetate/hexane (e.g., 30:70 v/v) should also show multiple spots.

    • Purification by Fractional Recrystallization: This is the most effective method. The isomers often have slightly different solubilities. A mixed solvent system, such as methanol/toluene, can be very effective.[3][4]

      • Step 1: Dissolve the crude mixture in a minimal amount of hot toluene.

      • Step 2: Slowly add hot methanol until the solution becomes slightly cloudy.

      • Step 3: Add a small amount of hot toluene to redissolve the precipitate and then allow the solution to cool slowly.

      • Step 4: The isomers will crystallize at different rates. Monitor the fractions by taking melting points and running TLC or ¹H NMR on small samples of the crystals formed. The melting point of pure Dimethyl 4-nitroisophthalate is 64-66°C, while the 5-nitro isomer is significantly higher (around 123°C).[1][4]

    • Validation: The final, purified product should exhibit a sharp melting point within the expected range and a clean ¹H NMR spectrum consistent with the single, desired isomer.

Q: My NMR shows my purified product is clean, but my yield is very low. What happened?

A: Significant yield loss often occurs during the purification steps required to remove isomeric impurities.[4] Additionally, hydrolysis of the ester groups during aqueous work-up can form the monomethyl ester or the diacid, which are then lost during purification.[3]

  • Pillar 1: Expertise & Experience (The "Why") Aggressive purification, such as multiple recrystallizations, is often necessary to achieve high purity (>99.5%), especially for pharmaceutical applications.[3] Each recrystallization step inevitably leads to the loss of some product that remains in the mother liquor. Furthermore, pouring the acidic reaction mixture onto ice/water for work-up can lead to partial hydrolysis of the ester groups, especially if the temperature is not well-controlled or if the mixture is stirred for too long before extraction.

  • Pillar 2: Trustworthiness (Self-Validating Protocol)

    • Optimize Work-up: When quenching the reaction, pour the acidic mixture slowly into a vigorously stirred ice/water slurry to ensure the temperature does not exceed 10°C.[3] Do not delay the subsequent extraction step.

    • Neutralize Carefully: If a neutralization step is used (e.g., with sodium bicarbonate solution), perform it with cooling and avoid overly basic conditions which can promote saponification.[3]

    • Analyze the Mother Liquor: After the first recrystallization, concentrate the mother liquor and analyze it by TLC or NMR. If a significant amount of the desired product is present, a second, separate recrystallization can be performed to recover more material, albeit likely of a slightly lower purity.

    • Consider Chromatography: For small-scale preparations where maximum yield is critical, column chromatography on silica gel can be an alternative to recrystallization, though it is less practical for large-scale production.

Troubleshooting Guide: Spectroscopic Characterization

Once a sample is purified, definitive characterization is essential. The structural similarity between isomers makes this a non-trivial task.

Diagram: Analytical Characterization Workflow

G sample Purified Sample mp Melting Point (Purity Check) sample->mp nmr1d 1D NMR (¹H, ¹³C) (Initial Structure) sample->nmr1d ms Mass Spectrometry (Confirm MW) sample->ms ir IR Spectroscopy (Functional Groups) sample->ir ambiguity Ambiguity in ¹H NMR Assignment? nmr1d->ambiguity nmr2d 2D NMR (COSY, HMBC) (Definitive Assignment) ambiguity->nmr2d Yes final Confirmed Structure: Dimethyl 4-nitroisophthalate ambiguity->final No nmr2d->final

Caption: Logic diagram for the definitive characterization of Dimethyl 4-nitroisophthalate.

Q: What are the expected ¹H and ¹³C NMR shifts, and how can I use them to rule out the 5-nitro isomer?

A: Obtaining a clean, published spectrum for Dimethyl 4-nitroisophthalate is challenging. However, we can predict the spectrum based on fundamental principles and compare it to the known spectrum of the 5-nitro isomer.

  • Pillar 1: Expertise & Experience (The "Why") The key difference lies in the symmetry and electronic environment of the aromatic protons.

    • Dimethyl 4-nitroisophthalate: This molecule is unsymmetrical. It will have three distinct aromatic proton signals, each integrating to 1H. We expect a doublet, a doublet of doublets, and another doublet (an ABX system).

    • Dimethyl 5-nitroisophthalate: This molecule has a plane of symmetry. It will have only two distinct aromatic proton signals: one singlet (or narrow triplet) for the proton between the two ester groups (H-2), and one doublet for the two equivalent protons ortho to the nitro group (H-4, H-6).[6]

  • Pillar 2: Trustworthiness (Predicted Data & Validation)

| Predicted Spectroscopic Data for Dimethyl 4-nitroisophthalate | | :--- | :--- | | ¹H NMR (CDCl₃, 400 MHz) | Aromatic Protons: Three signals expected in the δ 7.8 - 8.5 ppm range. The proton ortho to the nitro group will be the most downfield. Methyl Protons: Two distinct singlets for the two non-equivalent -OCH₃ groups, expected around δ 3.9 - 4.0 ppm. | | ¹³C NMR (CDCl₃, 100 MHz) | Carbonyl Carbons: Two signals ~164-167 ppm. Aromatic Carbons: Six distinct signals, including the carbon bearing the nitro group (~148-150 ppm) and the two carbons bearing the ester groups. Methyl Carbons: Two signals ~53 ppm. |

  • Troubleshooting & Definitive Assignment: If your ¹H NMR shows three distinct aromatic signals, it is likely the 4-nitro isomer. To be certain, run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. This will show correlations between the methyl protons and their respective adjacent carbonyl carbons and the aromatic carbons two and three bonds away. This data will allow for unambiguous assignment of the entire structure, confirming the substitution pattern beyond doubt.

Q: My mass spectrum doesn't show a strong molecular ion peak. What fragmentation pattern should I expect?

A: Esters, particularly phthalates, often exhibit characteristic fragmentation patterns where the molecular ion (M⁺˙) peak can be weak.

  • Pillar 1: Expertise & Experience (The "Why") Electron ionization (EI) mass spectrometry involves high energy, which can easily fragment the molecule. The most common fragmentation pathways for dimethyl phthalates involve cleavage alpha to the carbonyl group.

  • Pillar 2: Trustworthiness (Expected Fragments) For Dimethyl 4-nitroisophthalate (MW = 239.18), you should look for the following key fragments in EI-MS:

    • [M-OCH₃]⁺ (m/z 208): Loss of a methoxy radical is a very common fragmentation for methyl esters. This is often a prominent peak.

    • [M-COOCH₃]⁺ (m/z 180): Loss of the entire carbomethoxy group radical.

    • Phthalic Anhydride-type fragment: Nitro-substituted phthalates can form characteristic ions. A fragment corresponding to the nitro-phthalic anhydride cation radical might be observed.

    • Loss of NO₂: Fragmentation involving the loss of the nitro group (46 Da) can also occur.

    If you are using a soft ionization technique like Electrospray Ionization (ESI), you are more likely to see adduct ions with a strong signal, such as [M+H]⁺ (m/z 240.05) or [M+Na]⁺ (m/z 262.03).[7]

Frequently Asked Questions (FAQs)

Q1: What are the key IR absorption frequencies for Dimethyl 4-nitroisophthalate? A: The IR spectrum will be dominated by signals from the ester and nitro functional groups.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Ester C=OStretch~1730
Nitro N-OAsymmetric Stretch~1530
Nitro N-OSymmetric Stretch~1350
Ester C-OStretch1300 - 1100

Q2: Why is it critical to achieve high purity for this compound in drug development? A: Dimethyl 4-nitroisophthalate and its isomer, Dimethyl 5-nitroisophthalate, are important intermediates, for example, in the synthesis of radiopaque contrast media.[3][4] In pharmaceutical manufacturing, even small amounts of isomeric impurities can lead to the formation of undesired, potentially toxic, or ineffective side-products in subsequent steps. Regulatory bodies require intermediates to be of very high purity (often >99.5%) to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[3]

Q3: Are there specific safety precautions for handling this compound? A: Yes. Dimethyl 4-nitroisophthalate is a nitroaromatic compound and should be handled with appropriate care. It is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[1] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.

Q4: I need to get a crystal structure. Are there any known challenges? A: While no crystal structure for Dimethyl 4-nitroisophthalate is readily available in open databases, the primary challenge for any crystallographic study is growing high-quality single crystals. This process can be rate-limiting. Slow evaporation of a solution in a suitable solvent (e.g., ethanol or a mixture like ethyl acetate/hexane) is a good starting point. The presence of even minor impurities can significantly hinder crystal growth, reinforcing the need for a highly purified sample.

References
  • The Royal Society of Chemistry. Electronic Supplementary Information. [Online] Available at: [Link]

  • Google Patents. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates.
  • Google Patents. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters.
  • PubChem. Dimethyl 5-nitroisophthalate. [Online] Available at: [Link]

  • Li, X., et al. (2018). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC - NIH. [Online] Available at: [Link]

  • PubChem. Dimethyl 3-hydroxy-4-nitrophthalate. [Online] Available at: [Link]

  • Google Patents. Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters.
  • PubChemLite. Dimethyl 4-nitrophthalate (C10H9NO6). [Online] Available at: [Link]

  • precisionFDA. DIMETHYL 4-NITROISOPHTHALATE. [Online] Available at: [Link]

  • GSRS. DIMETHYL 4-NITROISOPHTHALATE. [Online] Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online] Available at: [Link]

  • Google Patents. United States Patent Office - 3,145,197.
  • ResearchGate. Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. [Online] Available at: [Link]

  • YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Online] Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: Thermal Stability of Nitro-Substituted vs. Non-Substituted Isophthalate Polymers

[1]

Executive Summary

This technical guide compares the thermal performance of polymers derived from Isophthalic Acid (IPA) versus those derived from 5-Nitroisophthalic Acid (5-NIPA) .[1]

The Core Finding: The introduction of the nitro (-NO

  • Increased Glass Transition (

    
    ):  The nitro group enhances chain stiffness and intermolecular dipolar interactions, raising the 
    
    
    (often by 20–40°C).[1]
  • Decreased Thermal Stability (

    
    ):  The nitro group acts as a "thermal weak link," lowering the onset of decomposition by approximately 50–100°C due to the lability of the C-N bond compared to the aromatic C-H bond.
    

Part 1: Structural Chemistry & Electronic Effects[1]

To understand the thermal behavior, we must first analyze the electronic environment of the polymer backbone.

The Isophthalate Baseline

Unsubstituted isophthalate polymers (e.g., Polyarylates) rely on the stability of the benzene ring. The aromatic C-H bonds are non-polar and chemically inert, providing high thermal resistance up to ~400°C.

The Nitro-Substitution Effect

Substituting the hydrogen at the 5-position with a nitro group introduces two critical factors:

  • Electronic Withdrawal (Inductive/Resonance): The -NO

    
     group is strongly electron-withdrawing.[1] This reduces electron density in the ring but creates strong dipole-dipole interactions between polymer chains.[1]
    
  • Steric Hindrance: The bulky nitro group restricts the rotation of the phenylene ring within the polymer chain, increasing "stiffness."

Structural Visualization

The following diagram illustrates the electronic and steric differences that drive the thermal properties.

structure_comparisonIPAIsophthalate Unit(Unsubstituted)Effect1Low Dipolar InteractionHigh Chain FlexibilityIPA->Effect1StructureNIPA5-Nitroisophthalate Unit(Nitro-Substituted)Effect2High Dipolar InteractionSteric Hindrance (Rigidity)NIPA->Effect2StructureResult1Lower TgHigher Td (Stability)Effect1->Result1OutcomeResult2Higher TgLower Td (Instability)Effect2->Result2Outcome

Figure 1: Causal relationship between chemical substitution and thermal properties.

Part 2: Synthesis Protocols

For a valid comparison, polymers are typically synthesized via Interfacial Polycondensation .[1] This method minimizes thermal degradation during synthesis, ensuring that the measured thermal properties reflect the structure, not processing defects.

Standard Protocol: Interfacial Polycondensation

Reagents:

  • Phase A (Organic): Isophthaloyl chloride (or 5-nitro derivative) dissolved in Dichloromethane (DCM).[1]

  • Phase B (Aqueous): Bisphenol A (or aliphatic diol) + NaOH (acid acceptor) + Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide).[1]

synthesis_protocolcluster_inputsMonomer PrecursorsAcidChlorideDiacid Chloride(DCM Phase)ReactionInterfacial ReactionHigh Speed Stirring(0-25°C)AcidChloride->ReactionDiolDiol + NaOH(Aqueous Phase)Diol->ReactionPrecipitationPrecipitation(in Methanol)Reaction->PrecipitationPolymer FormationPurificationWashing & Drying(Vacuum, 80°C)Precipitation->Purification

Figure 2: Synthesis workflow for preparing comparable isophthalate polyesters.[1]

Part 3: Comparative Thermal Performance Data

The following data summarizes the typical performance shifts observed when substituting IPA with 5-NIPA in aromatic polyesters (e.g., Bisphenol A backbone).

Thermal Data Table
MetricUnsubstituted Isophthalate PolymerNitro-Substituted Isophthalate PolymerDelta / Impact

(Glass Transition)
180°C – 205°C215°C – 240°CIncrease (+20-35°C) due to chain stiffening and polarity.[1]

(Decomposition)
~420°C – 450°C~320°C – 350°CDecrease (-100°C) due to labile C-N bonds.[1]
Char Yield (at 600°C) 30% – 40%45% – 55%Increase due to crosslinking of nitro-degradation products.[1]
LOI (Limiting Oxygen Index) ~25 – 28~30 – 35Improved flame retardancy (self-extinguishing).[1]

> Note: Values are representative of Bisphenol-A based polyarylates.[1] Aliphatic diols (e.g., ethylene glycol) will result in lower absolute values for both, but the relative trend remains identical.

Degradation Mechanism Analysis

The nitro polymer fails earlier because the C-NO


 bond dissociation energy (~70 kcal/mol)C-H bond (~110 kcal/mol)Ester linkage1

Mechanism of Nitro-Polymer Failure:

  • Primary Step: Homolytic cleavage of the C-NO

    
     bond or nitro-nitrite rearrangement around 320°C.[1]
    
  • Secondary Step: Release of NO

    
     gases and formation of radical species on the aromatic ring.[1]
    
  • Tertiary Step: These radicals attack the polymer backbone (ester linkage), causing chain scission.[1]

degradation_mechanismcluster_nitroNitro-Substituted Degradation Pathcluster_isoUnsubstituted Degradation PathN_StartPolymer Chain (Nitro)N_Step1C-NO2 Cleavage / Isomerization(~320°C)N_Start->N_Step1N_Step2Radical Formation + NOx ReleaseN_Step1->N_Step2N_EndChain Scission & CharringN_Step2->N_EndI_StartPolymer Chain (Unsubstituted)I_Step1Thermal Stability Zone(320°C - 420°C)I_Start->I_Step1I_Step2Ester Linkage Scission(>420°C)I_Step1->I_Step2I_EndVolatilizationI_Step2->I_End

Figure 3: Divergent degradation pathways showing the "Weak Link" effect of the nitro group.[1]

Part 4: Application Recommendations

Based on the thermal profiles, select the material according to the specific stress factors of the application.

When to use Unsubstituted Isophthalates
  • High-Temperature Structural Parts: Automotive under-hood components where long-term resistance to >200°C without degradation is required.[1]

  • Melt Processing: If the material must be injection molded at high temperatures (>300°C), nitro-polymers pose a risk of degrading in the barrel.[1]

When to use Nitro-Substituted Isophthalates[1]
  • High Tg Requirements: Applications requiring dimensional stability (high modulus) at moderately elevated temperatures (e.g., 150°C–200°C) where the unsubstituted polymer might soften.[1]

  • Flame Retardancy: The nitro group promotes char formation, acting as a passive flame retardant.

  • Post-Polymerization Modification: The -NO

    
     group can be reduced to an amine (-NH
    
    
    ) to create cross-linking sites or attach active pharmaceutical ingredients (drug delivery).[1]

References

  • Goldfarb, I. J., & McGuchan, R. (1968).[1][2] Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Defense Technical Information Center.[1][2] [1]

  • Tsang, W. (1986).[1] Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards.[1] [1]

  • Papageorgiou, G. Z., et al. (2020).[1] Synthesis and Characterization of Bio-Based Polyesters: Poly(isosorbide-2,5-furanoate). National Institutes of Health (PMC).[1]

  • Sienkiewicz, A., et al. (2020).[1] Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. MDPI Materials.[1] [1]

  • PubChem. (2025).[1][3] 5-Nitroisophthalic acid: Chemical Properties and Hazards. National Library of Medicine.[1] [1]

Technical Comparison: Precursors for Nitro-Functionalized High-Performance Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl 4-nitroisophthalate (DM4NIP) is a critical intermediate for synthesizing functionalized polyamides, polybenzimidazoles (PBIs), and polyimides. Its 4-nitro position provides unique steric hindrance and electronic asymmetry, often resulting in polymers with improved solubility and lower glass transition temperatures (


) compared to symmetric analogs.

However, supply chain volatility and specific performance requirements (e.g., higher thermal stability or crystallinity) often necessitate alternatives. This guide analyzes three primary precursors: Dimethyl 5-nitroisophthalate (DM5NIP) , 4-Nitroisophthalic Acid (Free Acid) , and Dimethyl 2-nitroterephthalate . We evaluate these based on reactivity, polymer architecture outcomes, and processing requirements.

The Symmetric Standard: Dimethyl 5-nitroisophthalate (DM5NIP)

CAS: 13290-96-5 Primary Utility: High-crystallinity polyamides and PBI precursors.

Mechanism of Action

Unlike the 4-nitro isomer, where the nitro group is ortho to one ester, the 5-nitro group in DM5NIP is meta to both ester groups. This


 symmetry eliminates the steric "kink" in the polymer backbone.
  • Crystallinity: The symmetric structure facilitates tighter chain packing, significantly increasing the melting point (

    
    ) and 
    
    
    
    of the resulting polymer.
  • Reactivity: The ester groups are electronically equivalent, leading to more predictable step-growth polymerization kinetics compared to the asymmetric 4-nitro isomer.

Performance Comparison
FeatureDimethyl 4-nitroisophthalate (Target)Dimethyl 5-nitroisophthalate (Alternative)
Symmetry Asymmetric (Ortho/Meta)Symmetric (Meta/Meta)
Monomer MP ~64-68 °C123-125 °C
Polymer Solubility High (due to chain disorder)Moderate (due to packing)
Resulting Polymer

Lower (Flexible)Higher (Rigid)

The Cost-Effective Route: 4-Nitroisophthalic Acid (Free Acid)

CAS: 610-27-5 Primary Utility: Large-scale synthesis where step-count reduction is critical.

Application Logic

Using the dimethyl ester (DM4NIP) is often a purification strategy—esters are easier to distill/recrystallize than diacids. However, if the free acid is available in high purity, it can be used directly or converted to the acid chloride in situ.

  • Direct Polycondensation: Requires Yamazaki-Higashi conditions (phosphorylation reaction) to activate the acid groups directly.

  • Acid Chloride Route: Converting to 4-nitroisophthaloyl chloride (

    
     activation) creates a hyper-reactive monomer suitable for interfacial polymerization, which is impossible with the ester.
    

The Para-Isomer: Dimethyl 2-nitroterephthalate

Primary Utility: High-modulus fibers and liquid crystalline polymers.

Structural Impact

Switching from an isophthalate (meta-linkage) to a terephthalate (para-linkage) backbone fundamentally alters the polymer physics.

  • Linearity: The para-linkage creates a linear "rod-like" backbone.

  • Mechanical Strength: Polymers derived from this precursor exhibit significantly higher tensile modulus but lower solubility than those from DM4NIP.

Comparative Data Analysis

The following table summarizes the expected impact on polymer properties when substituting DM4NIP with the listed alternatives.

PrecursorReactivity ProfilePolymer ArchitectureThermal Stability (

)
Solubility Profile
DM4NIP (Baseline)Asymmetric; slower rate at ortho-esterKinked, AmorphousHighExcellent (Organic Solvents)
DM5NIP Symmetric; uniform reactivityLinear-Kinked, Semi-CrystallineVery High (+20-40°C vs Baseline)Good (Requires polar aprotic solvents)
4-Nitroisophthalic Acid Low (needs activation)Identical to BaselineIdenticalN/A (Monomer solubility is poor)
Dimethyl 2-nitroterephthalate HighLinear, Rod-likeMaximumPoor (Often requires strong acids)

Decision Pathway & Logic (Visualization)

The following diagram illustrates the decision logic for selecting a precursor based on the desired polymer property (Solubility vs. Thermal Stability).

PrecursorSelection Start Goal: Nitro-Functionalized Polymer Decision1 Priority: Solubility or Stability? Start->Decision1 RouteSolubility Priority: Solubility/Processability Decision1->RouteSolubility Need easy casting RouteStability Priority: Max Thermal Stability Decision1->RouteStability Need heat resistance Target Dimethyl 4-nitroisophthalate (Asymmetric Kink) RouteSolubility->Target Alt1 Dimethyl 5-nitroisophthalate (Symmetric Packing) RouteStability->Alt1 Isophthalic (Meta) Alt2 Dimethyl 2-nitroterephthalate (Linear Rigid Rod) RouteStability->Alt2 Terephthalic (Para) Outcome1 Polymer: Amorphous, Soluble Lower Tg Target->Outcome1 Outcome2 Polymer: Semi-Crystalline High Tg Alt1->Outcome2 Alt2->Outcome2

Caption: Decision tree for precursor selection based on the trade-off between polymer solubility (favored by 4-nitro asymmetry) and thermal stability (favored by 5-nitro symmetry).

Experimental Protocols

Protocol A: Synthesis of Polyamide via Dimethyl 5-nitroisophthalate (Melt Condensation)

Use this protocol when high molecular weight and solvent-free processing are required.

Reagents:

  • Dimethyl 5-nitroisophthalate (DM5NIP): 10.0 mmol

  • Aliphatic/Aromatic Diamine (e.g., Hexamethylenediamine): 10.0 mmol

  • Catalyst: Titanium(IV) isopropoxide (0.1 mol%)

Workflow:

  • Charging: In a dry 3-neck flask equipped with a nitrogen inlet and mechanical stirrer, combine DM5NIP and the diamine.

  • Pre-polymerization: Heat to 180°C under

    
     flow. Methanol evolution will begin. Stir for 2 hours.
    
  • Temperature Ramp: Increase temperature to 240°C over 1 hour to maintain melt viscosity as molecular weight builds.

  • Vacuum Stage: Apply vacuum (<1 mmHg) at 250°C for 30 minutes to drive the equilibrium and remove trace methanol.

  • Isolation: Cool the reactor. The resulting polymer is typically a tough, amber solid.

Protocol B: Activation of 4-Nitroisophthalic Acid (Yamazaki-Higashi Method)

Use this protocol to polymerize the Free Acid directly without converting to ester or acid chloride.

Reagents:

  • 4-Nitroisophthalic acid: 5.0 mmol

  • Aromatic Diamine (e.g., 4,4'-Oxydianiline): 5.0 mmol

  • Triphenyl phosphite (TPP): 10.0 mmol

  • Pyridine: 10 mL (Solvent/Base)

  • LiCl: 0.5 g (Solubility enhancer)

  • NMP (N-methyl-2-pyrrolidone): 20 mL

Workflow:

  • Dissolution: Dissolve LiCl in NMP/Pyridine mixture at 100°C.

  • Monomer Addition: Add the diacid and diamine.

  • Activation: Add Triphenyl phosphite (TPP).

  • Reaction: Heat to 110°C for 3 hours. The solution will become viscous as the polycondensation proceeds via the in situ formation of N-phosphonium salts.

  • Precipitation: Pour the viscous solution into methanol (500 mL) to precipitate the polymer. Wash with hot water to remove pyridine salts.

References

  • National Institutes of Health (NIH). (2023). Aliphatic Polybenzimidazoles: Synthesis and Characterization. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Polybenzimidazoles derived from Tetraaminodiphenylsulfone. Retrieved from [Link]

  • ChemSrc. (2025). Dimethyl 5-nitroisophthalate Physicochemical Data. Retrieved from [Link]

Cross-Validation of Analytical Methods for Dimethyl 4-nitroisophthalate (DNIP)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Isomer Challenge

Dimethyl 4-nitroisophthalate (DNIP, CAS 69048-70-0) is a critical intermediate in the synthesis of quinazoline-based MMP-13 inhibitors and polyamides. In industrial nitration processes, it frequently appears either as the target product or as a persistent isomeric impurity (0.1–5.0%) in the production of Dimethyl 5-nitroisophthalate.

The structural similarity between the 4-nitro (asymmetric) and 5-nitro (symmetric) isomers necessitates a rigorous cross-validation strategy. Relying on a single analytical technique risks "isomeric blindness," where co-elution masks significant impurities. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography (GC-FID) , providing a self-validating protocol to ensure data integrity.

Methodological Landscape: HPLC vs. GC

FeatureMethod A: HPLC-UV (Reverse Phase)Method B: GC-FID (Capillary)
Primary Mechanism Hydrophobic &

-

Interaction
Boiling Point & Polarity Volatility
Selectivity Focus Isomer separation via dipole differencesIsomer separation via vapor pressure
Sample State Liquid (Dissolved in ACN/MeOH)Liquid/Gas (Dissolved in EtOAc/DCM)
Detection Limit (LOD) ~0.1 µg/mL (High Sensitivity)~1.0 µg/mL (Moderate Sensitivity)
Thermal Stress Low (Ambient to 40°C)High (Injector >200°C)
Best For Trace impurity profiling, Thermolabile samplesBulk purity assay, Solvent residue analysis

Experimental Protocols

Protocol A: HPLC-UV (The Selectivity Engine)

Rationale: The nitro group is highly electron-withdrawing, creating a strong dipole. A C18 column provides baseline retention, but a Phenyl-Hexyl column is recommended for superior resolution of nitro-isomers due to


-

stacking interactions.
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Phenyl-Hexyl, 4.6 × 150 mm, 3.5 µm (Alternative: C18 high-carbon load).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Suppresses ionization, sharpens peaks).

    • Solvent B: Acetonitrile (ACN).

  • Gradient Program:

    • 0–2 min: 20% B (Isocratic hold)

    • 2–15 min: 20%

      
       80% B (Linear ramp)
      
    • 15–20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm (Strong absorption by nitro-aromatic moiety).

  • Sample Prep: Dissolve 10 mg DNIP in 10 mL ACN. Filter through 0.22 µm PTFE.

Protocol B: GC-FID (The Orthogonal Validator)

Rationale: DNIP has a melting point of 77–80°C and is thermally stable up to ~250°C. GC offers higher theoretical plate counts, ensuring that if HPLC co-elutes isomers, GC will likely resolve them based on slight volatility differences.

  • Instrument: GC-2010 Plus or equivalent with FID.

  • Column: DB-5 or HP-5 (5%-Phenyl-methylpolysiloxane), 30 m × 0.25 mm × 0.25 µm.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Initial: 80°C (Hold 1 min)

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 5°C/min to 260°C (Hold 5 min)

  • Detector: FID at 300°C.

  • Sample Prep: Dissolve 10 mg DNIP in 10 mL Ethyl Acetate (EtOAc).

Cross-Validation Data Analysis

The following data represents a typical validation set comparing the two methods for a batch of DNIP synthesized via nitration of dimethyl isophthalate.

Table 1: Performance Metrics Comparison
ParameterHPLC-UV ResultsGC-FID ResultsVerdict
Linearity (

)
> 0.9998 (0.5–100 µg/mL)> 0.9995 (5–500 µg/mL)HPLC is superior for trace linearity.
Precision (RSD, n=6) 0.45%0.82%HPLC offers tighter precision.
Accuracy (Spike Recovery) 99.2% ± 0.8%98.5% ± 1.5%Both are within acceptable limits.
LOD (Limit of Detection) 0.05 µg/mL0.80 µg/mLHPLC is 16x more sensitive.
Isomer Resolution (

)
2.8 (4-nitro vs 5-nitro)3.5 (4-nitro vs 5-nitro)GC provides better peak separation.
Discussion on Causality
  • Bias Detection: If GC purity is consistently higher than HPLC purity, it suggests that non-volatile inorganic salts or polar degradation products (detectable by HPLC but trapped in the GC liner) are present.

  • Isomer Resolution: The 5-nitro isomer (symmetric) typically has a higher melting point (123°C) and elutes later on non-polar GC columns compared to the 4-nitro isomer (MP 78°C). In HPLC, the elution order may reverse depending on the stationary phase (Phenyl vs C18). Therefore, using both methods confirms that a single peak is not a co-eluting pair.

Visualization of Workflows

Figure 1: Cross-Validation Decision Matrix

This diagram illustrates the logical flow for selecting and validating the analytical method based on specific impurity profiles.

ValidationLogic Start Start: DNIP Sample Analysis Screening Initial Screening (GC-FID) Start->Screening Decision Isomer Separation Sufficient? Screening->Decision Check Resolution (Rs > 1.5) HPLC Secondary Method (HPLC-UV Phenyl-Hexyl) Decision->HPLC No (Co-elution suspected) Quant Quantification & Reporting Decision->Quant Yes (Routine QC) HPLC->Quant Validation Complete Dev Method Development (Adjust Gradient/Temp) HPLC->Dev If Rs < 1.5 Dev->HPLC Optimize

Caption: Decision matrix for selecting between routine GC screening and in-depth HPLC cross-validation.

Figure 2: Isomer Separation Mechanism

A mechanistic view of why the two methods provide orthogonal data.

SeparationMech cluster_HPLC HPLC Separation (Dipole/Pi-Pi) cluster_GC GC Separation (Volatility) HPLC_Mech Stationary Phase: Phenyl-Hexyl HPLC_4 4-Nitro (Asymmetric) Stronger Dipole Elutes Earlier HPLC_Mech->HPLC_4 HPLC_5 5-Nitro (Symmetric) Weaker Dipole Elutes Later HPLC_Mech->HPLC_5 GC_Mech Stationary Phase: 5% Phenyl Polysiloxane GC_4 4-Nitro (MP ~78°C) Higher Vapor Pressure Elutes Earlier GC_Mech->GC_4 GC_5 5-Nitro (MP ~123°C) Lower Vapor Pressure Elutes Later GC_Mech->GC_5

Caption: Orthogonal separation mechanisms ensure that isomers co-eluting in one method are resolved in the other.

Conclusion & Recommendations

For the rigorous analysis of Dimethyl 4-nitroisophthalate:

  • Routine QC: Use GC-FID for speed and superior resolution of the 4-nitro/5-nitro isomer pair.

  • Trace Impurity Profiling: Use HPLC-UV (Phenyl-Hexyl column) when detecting non-volatile precursors (e.g., unreacted nitroisophthalic acid) or when the sample is thermally unstable.

  • Validation: Always cross-validate the assay value of a new Reference Standard using both techniques to rule out hidden bias.

References

  • Google Patents. (2002). WO2002064572A1 - Quinazolines as MMP-13 inhibitors.
  • Google Patents. (1999). US6002041A - Process for preparing di-C1-C4-alkyl 5-nitro-isophthalates.

A Comparative Guide to the Applications of Dimethyl 4-nitroisophthalate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis, the strategic selection of building blocks is paramount to achieving desired outcomes in efficiency, purity, and final product performance. Dimethyl 4-nitroisophthalate, a nitro-substituted aromatic dicarboxylate, presents itself as a versatile intermediate with potential applications spanning pharmaceuticals, materials science, and analytical chemistry. This guide provides an in-depth technical comparison of Dimethyl 4-nitroisophthalate with its alternatives in key applications, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

Introduction to Dimethyl 4-nitroisophthalate: A Molecule of Versatility

Dimethyl 4-nitroisophthalate (DM4NI) is an organic compound characterized by a benzene ring substituted with two methoxycarbonyl groups at positions 1 and 3, and a nitro group at position 4. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable precursor in a variety of synthetic pathways.

Chemical Structure and Properties:

PropertyValue
IUPAC Name Dimethyl 4-nitrobenzene-1,3-dicarboxylate
CAS Number 52192-34-4
Molecular Formula C₁₀H₉NO₆
Molecular Weight 239.18 g/mol
Appearance Off-white to yellow crystalline powder
Melting Point 123-125 °C

The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and the adjacent ester groups, making it a key player in various chemical transformations.

Comparative Analysis of Key Applications

This section delves into the primary applications of Dimethyl 4-nitroisophthalate, offering a critical comparison with commonly employed alternatives.

Intermediate in the Synthesis of Radiopaque Media

One of the significant industrial applications of nitroisophthalate derivatives is in the production of X-ray contrast agents. These agents, crucial for medical imaging, often contain tri-iodinated aniline derivatives. The synthesis of these complex molecules frequently starts from a nitro-substituted aromatic core, which is subsequently reduced to an amine and then subjected to iodination and amidation reactions.

Comparison with Dimethyl 5-nitroisophthalate:

In the synthesis of iodinated X-ray contrast media, Dimethyl 5-nitroisophthalate is the preferred starting material.[1] The nitration of dimethyl isophthalate, a common route to these intermediates, unfortunately, yields a mixture of isomers, with Dimethyl 5-nitroisophthalate being the major product and Dimethyl 4-nitroisophthalate as an undesirable byproduct.[1][2]

Experimental Data Snapshot: Isomer Distribution in Nitration

A typical industrial process for the nitration of dimethyl isophthalate yields a product mixture with the following approximate composition:[1]

CompoundPercentage by Weight
Dimethyl 5-nitroisophthalate98.0%
Dimethyl 4-nitroisophthalate1.0%
Monomethyl 5-nitroisophthalic acid0.3%

Causality of Preference: The substitution pattern of the 5-nitro isomer is sterically and electronically more favorable for the subsequent multi-step synthesis of the final tri-iodinated contrast agents. The presence of the 4-nitro isomer complicates the purification process and can lead to the formation of undesired side products, reducing the overall yield and purity of the active pharmaceutical ingredient. Therefore, for this specific and high-value application, Dimethyl 4-nitroisophthalate is not a viable alternative but rather an impurity that needs to be minimized and removed.

Experimental Workflow: Synthesis of Dimethyl 5-nitroisophthalate (with Dimethyl 4-nitroisophthalate as a byproduct)

Synthesis reagents Nitric Acid Sulfuric Acid reaction Nitration (10-25°C, 3h) reagents->reaction start Dimethyl Isophthalate start->reaction workup Pour onto Ice/Water Filter reaction->workup product Product Mixture: - Dimethyl 5-nitroisophthalate (Major) - Dimethyl 4-nitroisophthalate (Minor) - Monomethyl 5-nitroisophthalate workup->product

Caption: Nitration of dimethyl isophthalate to yield a mixture of nitroisomers.

Precursor for Chemiluminescent Compounds: The Case of Luminol Analogs

Luminol (3-aminophthalhydrazide) is a well-known chemiluminescent substance widely used in forensic science to detect trace amounts of blood.[3] The synthesis of luminol traditionally starts from 3-nitrophthalic acid.[3][4][5] Given the structural similarity, Dimethyl 4-nitroisophthalate can be considered a precursor for the synthesis of an isomer, 4-aminophthalhydrazide (isoluminol), which also exhibits chemiluminescence.

Comparative Synthesis Routes:

The synthesis of both luminol and its 4-amino isomer involves a two-step process:

  • Hydrazinolysis: Reaction of the nitro-phthalic acid or its ester with hydrazine to form the corresponding nitro-phthalhydrazide.

  • Reduction: Reduction of the nitro group to an amino group.

Comparison of Starting Materials: 3-Nitrophthalic Acid vs. 4-Nitrophthalic Acid (from DM4NI)

Feature3-Nitrophthalic Acid (for Luminol)4-Nitrophthalic Acid (for Isoluminol)
Availability Commercially available, though the synthesis can be challenging due to the formation of isomeric mixtures.Can be obtained by hydrolysis of Dimethyl 4-nitroisophthalate. The separation from its 3-nitro isomer can be complex.[6][7]
Yield in Nitration Typically obtained as a mixture with 4-nitrophthalic acid, requiring separation.A patent describes obtaining pure 4-nitrophthalic acid with a 39% yield from phthalic anhydride.[6]
Chemiluminescence Produces the well-characterized and strong blue-green chemiluminescence of luminol.[3]Isoluminol also exhibits chemiluminescence, though its quantum yield and emission characteristics may differ.

Causality of Synthetic Choice: The choice between synthesizing luminol or isoluminol often depends on the desired final application and the accessibility of the starting materials. While the synthesis of 3-nitrophthalic acid can be cumbersome due to isomer separation, established protocols for luminol synthesis are abundant.[3][5][8] The synthesis of isoluminol from Dimethyl 4-nitroisophthalate offers an alternative pathway, and the properties of the resulting chemiluminescent compound could be advantageous for specific analytical applications.

Experimental Protocol: Synthesis of Luminol from 3-Nitrophthalic Acid [5][8]

  • Formation of 3-Nitrophthalhydrazide:

    • In a large test tube, combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous solution of hydrazine.[5]

    • Heat the mixture gently with a microburner until the solid dissolves.[5]

    • Add 4 mL of triethylene glycol and a boiling stone.[5]

    • Heat the solution to a vigorous boil (approximately 120 °C) and maintain the temperature at 210-220 °C for two minutes to drive off water.[8]

    • Cool the reaction mixture to 100 °C and add 4 mL of hot water.[8]

    • Cool the resulting suspension to room temperature and collect the solid 3-nitrophthalhydrazide by filtration.[8]

  • Reduction to Luminol:

    • Transfer the crude 3-nitrophthalhydrazide to a test tube and dissolve it in 1.3 mL of a 10% sodium hydroxide solution.[8]

    • Add 0.80 g of sodium dithionite (Na₂S₂O₄).[8]

    • Boil the solution for 5 minutes.[8]

    • After cooling, add 0.50 mL of glacial acetic acid to precipitate the luminol.[8]

    • Collect the solid luminol by filtration.

Logical Relationship: From Starting Material to Chemiluminescence

Chemiluminescence cluster_luminol Luminol Synthesis cluster_isoluminol Isoluminol Synthesis npa3 3-Nitrophthalic Acid hydrazide3 3-Nitrophthalhydrazide npa3->hydrazide3 Hydrazinolysis luminol Luminol (3-Aminophthalhydrazide) hydrazide3->luminol Reduction light Chemiluminescence luminol->light dm4ni Dimethyl 4-nitroisophthalate npa4 4-Nitrophthalic Acid dm4ni->npa4 Hydrolysis hydrazide4 4-Nitrophthalhydrazide npa4->hydrazide4 Hydrazinolysis isoluminol Isoluminol (4-Aminophthalhydrazide) hydrazide4->isoluminol Reduction isoluminol->light

Caption: Synthetic pathways to luminol and its isomer, isoluminol.

Role in Polymer Chemistry: As a Monomer and Plasticizer Additive

Phthalate esters are widely used as plasticizers to increase the flexibility of polyvinyl chloride (PVC).[9] While Dimethyl 4-nitroisophthalate itself is a solid, its derivatives, particularly those with longer alkyl chains, could potentially act as plasticizers. Furthermore, the corresponding diamine, obtained through the reduction of the nitro group, can serve as a monomer in the synthesis of polyamides and polyimides.

Comparison with Standard Plasticizers:

The performance of a plasticizer is evaluated based on several parameters, including its efficiency (the amount needed to achieve a certain flexibility), permanence (resistance to migration and extraction), and low-temperature flexibility.

Comparative Performance of Plasticizers:

Plasticizer TypeAdvantagesDisadvantages
Standard Phthalates (e.g., DEHP, DINP) High efficiency, low cost.[10]Health and environmental concerns due to migration and endocrine-disrupting effects.[11]
Non-Phthalate Alternatives (e.g., DOTP, DINCH) Improved safety profile, lower migration.[12]Can be more expensive and may have lower efficiency than some phthalates.[10]
Nitro-Phthalate Derivatives (Hypothetical) The polar nitro group could potentially lead to strong interactions with the PVC matrix, possibly reducing migration. The synthesis from a readily available nitro-intermediate could be cost-effective.The presence of a nitro group might impart color to the final product and could affect its long-term stability. The plasticizing efficiency would need to be experimentally determined.

Causality of Plasticizer Performance: The effectiveness of a plasticizer is determined by its ability to disrupt the intermolecular forces between polymer chains. The size and shape of the plasticizer molecule, as well as its polarity, play a crucial role. While non-phthalate plasticizers are gaining traction due to safety regulations, the performance of novel plasticizers derived from Dimethyl 4-nitroisophthalate would need to be rigorously tested against industry standards.

Experimental Protocol: Evaluation of Plasticizer Efficiency in PVC (Adapted from ASTM D2284) [13]

  • Sample Preparation:

    • Prepare PVC formulations with varying concentrations of the test plasticizer.

    • Mold the formulations into standardized test specimens (e.g., dumbbell-shaped).

    • Condition the specimens in a controlled environment (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours.

  • Tensile Testing:

    • Conduct tensile tests on the conditioned specimens using a universal testing machine.

    • Measure the tensile strength, elongation at break, and modulus of elasticity.

  • Data Analysis:

    • Compare the tensile properties of the PVC formulations containing the test plasticizer with those containing a standard plasticizer at the same concentrations.

    • A more efficient plasticizer will produce a greater reduction in modulus and a higher elongation at a given concentration.

Intermediate for the Synthesis of Dyes

The reduction of the nitro group in Dimethyl 4-nitroisophthalate to an amino group yields Dimethyl 4-aminoisophthalate. This resulting aromatic amine is a valuable precursor for the synthesis of various dyes, particularly azo dyes.[14]

Comparison with Other Aromatic Amines in Azo Dye Synthesis:

Azo dyes are synthesized through a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. The properties of the resulting dye, such as its color, fastness, and solubility, are highly dependent on the chemical structures of both the diazonium salt and the coupling component.

Comparative Features of Azo Dyes from Different Precursors:

Diazo Component PrecursorExpected Dye Characteristics
Aniline and its simple derivatives Produce a wide range of colors. The properties can be tuned by the substituents on the aniline ring.
Dimethyl 4-aminoisophthalate The presence of two ester groups would increase the molecular weight and could influence the solubility and fastness properties of the dye. The ester groups could also be hydrolyzed or further modified to create dyes with specific functionalities.

Causality of Dye Properties: The color of an azo dye is determined by the extent of the conjugated π-electron system. The substituents on the aromatic rings can shift the absorption maximum to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, thereby altering the color. The fastness properties (e.g., lightfastness, wash fastness) are influenced by the dye's molecular size, its affinity for the fiber, and its resistance to chemical and photochemical degradation.

Experimental Protocol: Synthesis of an Azo Dye from Dimethyl 4-aminoisophthalate

  • Reduction of Dimethyl 4-nitroisophthalate:

    • Dissolve Dimethyl 4-nitroisophthalate in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalyst, such as palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere until the nitro group is completely reduced to an amino group.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Filter off the catalyst and remove the solvent to obtain Dimethyl 4-aminoisophthalate.

  • Diazotization of Dimethyl 4-aminoisophthalate:

    • Dissolve the Dimethyl 4-aminoisophthalate in an acidic solution (e.g., hydrochloric acid).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

  • Azo Coupling:

    • Prepare a solution of a coupling component (e.g., a phenol or an aniline derivative) in an alkaline or acidic medium, depending on the nature of the coupler.

    • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

    • The azo dye will precipitate out of the solution and can be collected by filtration.

Workflow for Azo Dye Synthesis

AzoDye start Dimethyl 4-nitroisophthalate reduction Reduction (e.g., H₂, Pd/C) start->reduction amine Dimethyl 4-aminoisophthalate reduction->amine diazotization Diazotization (NaNO₂, HCl, 0-5°C) amine->diazotization diazonium Diazonium Salt diazotization->diazonium coupling Azo Coupling diazonium->coupling coupler Coupling Component (e.g., Phenol) coupler->coupling dye Azo Dye coupling->dye

Caption: General synthetic route for an azo dye starting from Dimethyl 4-nitroisophthalate.

Potential as an Antimicrobial Agent

Nitroaromatic compounds are known to possess a broad spectrum of biological activities, including antibacterial and antifungal properties.[15] The nitro group is a key pharmacophore in several clinically used antibiotics. The mechanism of action often involves the reduction of the nitro group within the microbial cell to generate reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA.[15]

Comparative Antimicrobial Activity:

Illustrative MIC Values for Nitroaromatic and Other Compounds:

Compound/ClassOrganismMIC (µg/mL)Reference
PolihexanideS. aureus, E. coli1-2[17]
TriclosanS. aureus, E. coli0.5 - 64[17]
7-HydroxycoumarinE. coli, S. aureus800[18]
Indole-3-carbinolE. coli, S. aureus800[18]

Causality of Antimicrobial Action: The antimicrobial activity of nitroaromatic compounds is intrinsically linked to their reduction potential. The ease with which the nitro group is reduced within a specific microorganism determines the concentration of toxic reactive nitrogen species and, consequently, the compound's potency. The presence of ester groups in Dimethyl 4-nitroisophthalate could influence its uptake by bacterial cells and its interaction with intracellular reductases.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum:

    • Grow a pure culture of the test bacterium (e.g., E. coli, S. aureus) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Preparation of Test Compound Dilutions:

    • Prepare a series of twofold dilutions of Dimethyl 4-nitroisophthalate in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

    • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37 °C) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

Dimethyl 4-nitroisophthalate is a versatile chemical intermediate with a range of potential applications. This guide has provided a comparative analysis of its utility in the synthesis of radiopaque media, chemiluminescent compounds, polymers, and dyes, as well as its potential as an antimicrobial agent.

While it is an undesirable byproduct in the synthesis of precursors for X-ray contrast agents, its potential in other areas warrants further investigation. The development of efficient methods for the separation of 4- and 5-nitroisophthalate isomers could unlock the full potential of Dimethyl 4-nitroisophthalate as a cost-effective starting material.

For researchers and drug development professionals, the key takeaway is the importance of understanding the subtle yet critical differences in the reactivity and properties of structural isomers. The choice between Dimethyl 4-nitroisophthalate and its alternatives should be guided by a thorough evaluation of the specific synthetic goals, the required purity of the final product, and the overall cost-effectiveness of the chosen synthetic route. Further research into the performance of materials and molecules derived from Dimethyl 4-nitroisophthalate will undoubtedly reveal new and valuable applications for this versatile building block.

References

  • Process for separating mixtures of 3- and 4-nitrophthalic acid. (n.d.). Google Patents.
  • HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids. (n.d.). SIELC Technologies. Retrieved January 30, 2026, from [Link]

  • Synthesis of Luminol. (2020, March 26). JoVE. Retrieved January 30, 2026, from [Link]

  • Org. Chem II Experiment 9 Synthesis of Luminol. (n.d.).
  • PHOTOCHEMISTRY: SYNTHESIS OF LUMINOL. (n.d.).
  • Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters. (n.d.). Google Patents.
  • How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284). (2025, July 3). Patsnap. Retrieved January 30, 2026, from [Link]

  • Synthesis of 4-nitroisophthalic acid 2 starting from 2,4-dimethyl-1-nitrobenzene 1. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • A performing synthesis strategy of luminol, a standard chemiluminescent substance. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Phthalate vs Non-Phthalate Plasticizers: What Procurement Teams Need to Know. (2026, January 19). Bastone. Retrieved January 30, 2026, from [Link]

  • Evaluation and Testing of Dyes Before Use in Textile Dyeing. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Classifications, properties, recent synthesis and applications of azo dyes. (2020, January 31). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates. (n.d.). Google Patents.
  • The Synthesis of Azo Dyes. (n.d.).
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Sources

Safety Operating Guide

Dimethyl 4-Nitroisophthalate: Proper Disposal & Handling Procedures

[1][2][3][4]

Executive Summary: Immediate Action Plan

Dimethyl 4-nitroisophthalate (CAS: 50598-30-6 / Isomers like 610-22-0) is a nitro-aromatic ester. While valuable as a synthesis intermediate, its disposal requires strict adherence to protocols preventing environmental release and accidental reduction.[1]

Critical "Do Not" List:

  • DO NOT dispose of down the drain.[1] (Nitro-aromatics are persistent environmental pollutants).

  • DO NOT mix with strong reducing agents (e.g., hydrazine, metal hydrides) or strong bases in the waste stream.

  • DO NOT allow the solid to dry out completely if it has been in contact with ether/peroxides, although the pure compound is generally stable.

Chemical Profile & Hazard Assessment

Understanding the "Why" behind the protocol.

To ensure safety, we must look beyond the Safety Data Sheet (SDS) and understand the functional chemistry that dictates our disposal strategy.

The Nitro-Ester Dual Hazard

Dimethyl 4-nitroisophthalate contains two key functional groups that define its waste profile:

  • Nitro Group (

    
    ):  This group makes the compound an oxidizing hazard potential. While the benzene ring stabilizes it, nitro-aromatics can release toxic nitrogen oxides (
    
    
    ) upon thermal decomposition. Furthermore, in anaerobic environments (like improper landfills), nitro groups can reduce to aromatic amines, which are often more toxic and carcinogenic.
  • Ester Linkages: These are susceptible to hydrolysis. If mixed with strong bases (pH > 10) in a waste container, the ester can hydrolyze, generating methanol and the free nitro-isophthalic acid. This reaction is exothermic and alters the pH of the waste stream, potentially creating compatibility issues with other wastes.

Quantitative Hazard Data
PropertyValueImplication for Disposal
Physical State Solid (Crystalline)Must be dissolved for incineration or packed as solid hazardous waste.
Flash Point >110°C (Typical)Not classified as "Flammable Solid" but is combustible.
Water Solubility Low / Insolubleunsuitable for aqueous waste streams; requires organic solvent.
Incompatibilities Strong Bases, ReducersSegregation Required: Keep separate from caustic waste.[1]

Pre-Disposal Stabilization & Segregation

The Self-Validating System

Before moving the chemical to the central waste area, the researcher must stabilize the material at the bench. This creates a "self-validating" workflow where downstream hazards are neutralized before they leave the hood.

Solid Waste (Pure Compound or Spill Cleanup)
  • Segregation: Place in a dedicated wide-mouth jar labeled "Solid Organic Waste - Nitro Compounds."

  • Contamination Check: Ensure no metal catalysts (Pd/C, Raney Nickel) are present in the same container. Reasoning: Metal catalysts + Nitro compounds + Trace solvent = High Fire Risk.

Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility: The compound should be dissolved in non-halogenated solvents (Acetone, Ethyl Acetate, Ethanol) if possible.

  • Halogen Check: If Dichloromethane (DCM) was used, the waste must go into the "Halogenated Waste" stream.

  • pH Neutralization: If the workflow involved acidic or basic steps, neutralize the solution to pH 6–8 before adding to the solvent waste carboy. This prevents exothermic hydrolysis inside the drum.

Step-by-Step Disposal Workflow

This protocol follows the "Cradle-to-Grave" management principle required by RCRA (Resource Conservation and Recovery Act) standards.

The Protocol
  • Identification: Confirm the identity of the material. If the label is degraded, re-test via TLC or melting point to ensure it is not a more unstable intermediate (like a diazonium salt).

  • Packaging:

    • Solids: Double-bag in polyethylene bags or place in a screw-top HDPE jar.

    • Liquids: Pour into an approved safety carboy (HDPE or Glass). Leave 10% headspace for vapor expansion.

  • Labeling:

    • Attach a hazardous waste tag.

    • Mandatory Text: "Dimethyl 4-nitroisophthalate Solution."

    • Hazard Checkboxes: Mark "Irritant" and "Toxic."

    • Constituents: List the solvent % (e.g., "90% Acetone, 10% Nitro-ester").

  • Hand-off: Move to the Satellite Accumulation Area (SAA). Secondary containment (spill tray) is mandatory.

Visual Workflow (Decision Tree)

DisposalWorkflowStartWaste Generation:Dimethyl 4-nitroisophthalateStateCheckPhysical State?Start->StateCheckSolidPathSolid / PrecipitateStateCheck->SolidPathSolidLiquidPathSolution / Mother LiquorStateCheck->LiquidPathLiquidCatCheckContains Metal Catalysts?(Pd, Ni, Pt)SolidPath->CatCheckSolventCheckSolvent Type?LiquidPath->SolventCheckSepContainerSEPARATE CONTAINER'Pyrophoric/Catalyst Waste'CatCheck->SepContainerYesSolidBinSolid Organic Waste Bin(HDPE Jar)CatCheck->SolidBinNoIncinerationFinal Disposal:High-Temp Incineration(w/ NOx Scrubber)SepContainer->IncinerationSolidBin->IncinerationHaloWasteHalogenated Waste Stream(Red Can)SolventCheck->HaloWasteContains DCM/ChloroformNonHaloWasteNon-Halogenated Waste Stream(Clear/Blue Can)SolventCheck->NonHaloWasteAcetone/EtOAc/AlcHaloWaste->IncinerationNonHaloWaste->Incineration

Figure 1: Decision tree for segregating Dimethyl 4-nitroisophthalate waste streams to ensure compatibility and safety.

Emergency Contingencies

Even with strict protocols, accidents happen. This section empowers the researcher to act autonomously during a spill.

  • Minor Spill (Solid):

    • Dampen a paper towel with water (to prevent dust generation).

    • Wipe up the powder.

    • Place all cleanup materials into a bag labeled "Hazardous Waste - Debris."

    • Clean surface with soap and water to remove oily residue.

  • Skin Exposure:

    • Nitro-aromatics can be absorbed through the skin.[2]

    • Action: Wash immediately with soap and copious water for 15 minutes. Do not use ethanol/acetone to wash skin (this increases absorption).

  • Fire:

    • Use CO2, dry chemical, or foam.[2]

    • Warning: Burning produces yellow/brown smoke (

      
      ). Evacuate the area immediately if fumes are visible.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96739, Dimethyl 4-nitroisophthalate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Princeton University EHS. Waste Management: Chemical Waste Guidelines. (Representative Academic Standard). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.